molecular formula C7H5BrO3 B114173 3-Bromo-5-hydroxybenzoic acid CAS No. 140472-69-1

3-Bromo-5-hydroxybenzoic acid

Cat. No.: B114173
CAS No.: 140472-69-1
M. Wt: 217.02 g/mol
InChI Key: WGIBEMRBLBGETQ-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H5BrO3 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIBEMRBLBGETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577677
Record name 3-Bromo-5-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140472-69-1
Record name 3-Bromo-5-hydroxybenzoic acid
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Record name 3-Bromo-5-hydroxybenzoic acid
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Foundational & Exploratory

Technical Guide: 3-Bromo-5-hydroxybenzoic Acid (CAS No. 140472-69-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-hydroxybenzoic acid, with a CAS number of 140472-69-1, is a halogenated derivative of hydroxybenzoic acid.[1] This compound and its structural analogs are of growing interest in the fields of medicinal chemistry and drug development due to their potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its potential therapeutic applications and associated signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 140472-69-1[1]
Molecular Formula C₇H₅BrO₃[1]
Molecular Weight 217.02 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 237-241 °C
Boiling Point 388.1 ± 32.0 °C (Predicted)
Density 1.861 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in methanol (B129727)
pKa 3.69 ± 0.10 (Predicted)

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is based on established chemical literature and provides a reliable method for laboratory-scale production.

Reaction: Bromination of 3-hydroxybenzoic acid.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzoic acid in methanol.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring.

  • Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Biological Activities and Potential Applications

This compound and its derivatives have demonstrated a range of biological activities, suggesting their potential as therapeutic agents.

Antibacterial Activity

While direct and detailed studies on the antibacterial mechanism of this compound are limited, the broader class of hydroxybenzoic acids is known for its antimicrobial properties. These compounds can disrupt bacterial cell membranes, inhibit essential enzymes, and interfere with microbial metabolism.

Role in Metabolic Disorders

Research has suggested a potential role for this compound in the context of metabolic disorders. This is an emerging area of investigation, and further studies are required to elucidate the specific mechanisms and therapeutic potential in conditions such as diabetes and dyslipidemia.

Anti-inflammatory Activity

Significant insights into the anti-inflammatory potential of this structural class come from studies on its derivatives. For instance, a closely related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), has been shown to exhibit potent anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells.[2][3] This derivative was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[2]

Signaling Pathway Modulation

The anti-inflammatory effects of this compound derivatives are mediated through the modulation of key intracellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Studies on the derivative LX007 have demonstrated that its anti-inflammatory action is associated with the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] LX007 was shown to suppress the phosphorylation of MAPKs and inhibit the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated microglial cells.[2] This indicates that compounds based on the this compound scaffold may act as inhibitors of these critical inflammatory signaling cascades.

Below is a diagram illustrating the proposed mechanism of action based on the findings from its derivatives.

Caption: Proposed anti-inflammatory mechanism of this compound derivatives.

Experimental Protocols for Biological Assays

While specific protocols for this compound are not widely published, the following are general methodologies that can be adapted to evaluate its biological activities.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of test concentrations.

  • Prepare a standardized bacterial inoculum (0.5 McFarland standard).

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay assesses the ability of the compound to inhibit the production of pro-inflammatory mediators.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for NO measurement)

  • ELISA kits (for cytokine measurement)

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

Conclusion

This compound is a versatile chemical entity with promising biological activities. Its potential as an antibacterial and anti-inflammatory agent, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound and its derivatives in the context of drug discovery and development. As research in this area progresses, a more detailed understanding of its mechanism of action and its efficacy in various disease models is anticipated.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-5-hydroxybenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document compiles essential data, outlines a key synthetic pathway, and presents this information in a structured and accessible format.

Core Physicochemical Data

This compound, with the chemical formula C₇H₅BrO₃, is a substituted aromatic carboxylic acid.[1][2] Its physicochemical characteristics are fundamental to understanding its behavior in biological and chemical systems, influencing factors such as solubility, absorption, and reactivity. A summary of its key quantitative properties is presented in the table below.

PropertyValueSource(s)
Molecular Weight 217.02 g/mol [1][2][3][4]
Melting Point 237-241 °C[1][2]
Boiling Point (Predicted) 388.1 ± 32.0 °C[1][2]
pKa (Predicted) 3.69 ± 0.10[1][2]
Density (Predicted) 1.861 ± 0.06 g/cm³[1][2]
Solubility Soluble in Methanol[1][2]
LogP (Predicted) 1.9[3]
Appearance White to light yellow to light orange powder/crystal[2]

Synthesis of this compound

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product SM 3-Bromo-5-iodo-benzoic acid Reaction Heat at 100°C for 24h SM->Reaction NaOH NaOH (aq) NaOH->Reaction Cu2O Cu₂O Cu2O->Reaction Filter Cool and filter through celite Reaction->Filter Reaction Mixture Acidify Acidify filtrate with 10% HCl Filter->Acidify Filtrate Extract Extract with ethyl acetate Acidify->Extract Dry Dry over anhydrous Na₂SO₄ Extract->Dry Organic Extract Concentrate Concentrate under reduced pressure Dry->Concentrate Product This compound Concentrate->Product Crude Product

A representative workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The synthesis outlined in the diagram above is based on a reported procedure.[1] The key steps are as follows:

  • Reaction Setup : A solution of sodium hydroxide (B78521) (NaOH) in water is prepared. To this solution, 3-bromo-5-iodo-benzoic acid and copper(I) oxide (Cu₂O) are added.

  • Heating : The reaction mixture is heated to 100°C and maintained at this temperature for 24 hours. The progress of the reaction is monitored until the starting material is fully consumed.

  • Filtration : After cooling to room temperature, the reaction mixture is filtered through celite to remove solid residues.

  • Acidification : The resulting filtrate is acidified using a 10% aqueous solution of hydrochloric acid (HCl).

  • Extraction : The acidified solution is then extracted with ethyl acetate.

  • Drying and Concentration : The organic extract is dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure to yield the final product, this compound, typically as a tan solid.[1]

Biological Context and Potential Applications

This compound has been identified as a metabolite of 3,5-dihydroxybenzoic acid. It has shown potential as an antibacterial agent. Furthermore, derivatives of 3-hydroxybenzoic acid have been investigated for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[5] This suggests that this compound could serve as a valuable scaffold or intermediate in the development of new therapeutic agents.[6] Its role in inducing apoptosis also points to potential applications in cancer research. Researchers in drug development may find this compound to be a key starting material for synthesizing novel pharmaceuticals.[6]

References

An In-depth Technical Guide to 3-Bromo-5-hydroxybenzoic Acid: Molecular Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-hydroxybenzoic acid, a molecule of growing interest in the fields of medicinal chemistry and biomedical research. This document details its molecular structure, physicochemical properties, synthesis, and known biological activities, with a focus on its potential therapeutic applications.

Molecular Structure and Identification

This compound is a substituted aromatic carboxylic acid. The benzene (B151609) ring is functionalized with a bromine atom, a hydroxyl group, and a carboxylic acid group at positions 3, 5, and 1, respectively.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
Chemical Formula C₇H₅BrO₃[2][3]
CAS Number 140472-69-1[2][3]
Molecular Weight 217.02 g/mol [2][3]
SMILES String C1=C(C=C(C=C1O)Br)C(=O)O[1]
InChI Key WGIBEMRBLBGETQ-UHFFFAOYSA-N[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Data for this compound

PropertyValue
Melting Point 237-241 °C[4]
Boiling Point 388.1 °C (Predicted)
pKa 3.69 ± 0.10 (Predicted)
Solubility Soluble in Methanol
Appearance White to light yellow powder/crystal

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Table 3: Spectroscopic Data for this compound

SpectroscopyKey Features
¹H NMR Spectra available, specific shifts depend on solvent.[5]
¹³C NMR Spectra available, specific shifts depend on solvent.[5]
IR Spectroscopy Characteristic peaks for O-H, C=O (carboxylic acid), C-Br, and aromatic C-H and C=C bonds are expected.[5]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.[5]

Synthesis of this compound

G cluster_synthesis Synthesis Workflow start Starting Material: 5-Hydroxybenzoic Acid bromination Bromination (e.g., NBS in Acetonitrile) start->bromination 1. Reaction workup Aqueous Work-up (Quenching, Extraction) bromination->workup 2. Isolation purification Purification (Recrystallization or Chromatography) workup->purification 3. Purification product Product: This compound purification->product 4. Final Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol:

A potential synthesis could involve the selective bromination of 5-hydroxybenzoic acid.

Materials:

  • 5-Hydroxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (B52724) (solvent)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve 5-hydroxybenzoic acid in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives have been reported to exhibit various biological activities, including antibacterial and anticancer properties. The induction of apoptosis is a key mechanism implicated in its potential anticancer effects.

Antibacterial Activity

This compound has been identified as an antibacterial agent. While the precise mechanism is not fully elucidated in the provided information, it is suggested to be a metabolite of 3,5-dihydroxybenzoic acid in benzoic acid metabolism. The antibacterial action of phenolic acids often involves the disruption of bacterial cell membranes, inhibition of key enzymes, or interference with cellular energy production.

Apoptosis Induction in Cancer Cells

Derivatives of bromo-hydroxybenzoic acids have been shown to induce apoptosis in cancer cells. One study on a related compound, 3-m-bromoacetylamino benzoic acid ethyl ester, demonstrated the activation of the intrinsic apoptotic pathway through caspase-9[1]. This suggests a potential mechanism of action for this compound in cancer therapy.

G cluster_apoptosis Proposed Apoptotic Signaling Pathway drug 3-Bromo-5-hydroxybenzoic Acid Derivative mito Mitochondrial Stress drug->mito Induces cas9 Caspase-9 Activation mito->cas9 Leads to cas36 Caspase-3 & 6 Activation cas9->cas36 Activates parp PARP Cleavage cas36->parp Cleaves apoptosis Apoptosis parp->apoptosis Results in

Caption: Proposed intrinsic apoptosis pathway initiated by a bromo-benzoic acid derivative.

This pathway involves the induction of mitochondrial stress, leading to the activation of initiator caspase-9. Activated caspase-9 then triggers the executioner caspases-3 and -6, which cleave key cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.

Conclusion

This compound is a versatile molecule with a well-defined structure and interesting physicochemical properties. Its potential as an antibacterial and anticancer agent, particularly through the induction of apoptosis, makes it a promising candidate for further investigation in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers interested in exploring the therapeutic potential of this and related compounds. Further studies are warranted to fully elucidate its mechanisms of action and to explore its efficacy in various disease models.

References

Synthesis of 3-Bromo-5-hydroxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 3-Bromo-5-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science. This document details the strategic two-step synthesis commencing from readily available 3-aminobenzoic acid. The methodology encompasses a Sandmeyer reaction for the introduction of the bromine substituent, followed by a diazotization-hydrolysis sequence to install the hydroxyl group.

Synthetic Pathway Overview

The synthesis of this compound is strategically designed in two key stages to ensure high regioselectivity and yield. The process begins with the conversion of 3-aminobenzoic acid to 3-amino-5-bromobenzoic acid via a Sandmeyer reaction. Subsequently, the amino group of the intermediate is transformed into a hydroxyl group through diazotization and hydrolysis, affording the final product.

Synthesis_Pathway cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Diazotization & Hydrolysis 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Diazonium_Salt_Intermediate Diazonium Salt Intermediate 3-Aminobenzoic_Acid->Diazonium_Salt_Intermediate 1. NaNO2, HBr 2. 0-5 °C 3-Amino-5-bromobenzoic_Acid 3-Amino-5-bromobenzoic Acid Diazonium_Salt_Intermediate->3-Amino-5-bromobenzoic_Acid CuBr 3-Amino-5-bromobenzoic_Acid_2 3-Amino-5-bromobenzoic Acid Diazonium_Salt_Intermediate_2 Diazonium Salt Intermediate 3-Amino-5-bromobenzoic_Acid_2->Diazonium_Salt_Intermediate_2 1. NaNO2, H2SO4 2. 0-5 °C 3-Bromo-5-hydroxybenzoic_Acid This compound Diazonium_Salt_Intermediate_2->3-Bromo-5-hydroxybenzoic_Acid H2O, Heat

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromobenzoic Acid

This procedure outlines the Sandmeyer reaction for the bromination of 3-aminobenzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminobenzoic acid137.1410.0 g0.073 mol
48% Hydrobromic acid80.91 (HBr)30 mL-
Sodium nitrite (B80452)69.005.5 g0.080 mol
Copper(I) bromide143.459.0 g0.063 mol
Deionized water18.02As needed-

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g of 3-aminobenzoic acid in a mixture of 30 mL of 48% hydrobromic acid and 30 mL of deionized water.

  • Cool the resulting mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of 5.5 g of sodium nitrite in 15 mL of deionized water to the reaction mixture. Maintain the temperature below 5 °C throughout the addition with vigorous stirring.

  • After the addition is complete, continue stirring the mixture for an additional 15 minutes at 0–5 °C to ensure complete formation of the diazonium salt.

  • In a separate beaker, dissolve 9.0 g of copper(I) bromide in 20 mL of 48% hydrobromic acid and cool the solution in an ice bath.

  • Carefully and slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it on a water bath at 50 °C for 30 minutes.

  • Cool the mixture to room temperature and collect the crude product by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water) to yield purified 3-amino-5-bromobenzoic acid.

Expected Yield: 60-70% Physical Properties: Off-white powder, Melting Point: 217-221 °C.[1]

Step 2: Synthesis of this compound

This protocol describes the conversion of the amino group in 3-amino-5-bromobenzoic acid to a hydroxyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-5-bromobenzoic acid216.0310.0 g0.046 mol
Sulfuric acid (conc.)98.0810 mL-
Sodium nitrite69.003.5 g0.051 mol
Deionized water18.02As needed-

Procedure:

  • In a beaker, prepare a solution of dilute sulfuric acid by cautiously adding 10 mL of concentrated sulfuric acid to 50 mL of deionized water, and then cool the solution to 0-5 °C in an ice bath.

  • Suspend 10.0 g of 3-amino-5-bromobenzoic acid in the cold dilute sulfuric acid.

  • Slowly add a solution of 3.5 g of sodium nitrite in 10 mL of cold deionized water to the suspension while maintaining the temperature between 0-5 °C. Stir continuously until a clear solution of the diazonium salt is formed.

  • Gently heat the diazonium salt solution in a water bath. Nitrogen gas will evolve. Continue heating until the gas evolution ceases.

  • Cool the reaction mixture in an ice bath to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it with a small amount of cold water.

  • Purify the crude this compound by recrystallization from hot water or a suitable organic solvent system.

Expected Yield: 75-85% Physical Properties: Solid, Melting Point: 237-241 °C.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hydroxylation A Dissolve 3-Aminobenzoic Acid in HBr/H2O B Cool to 0-5 °C A->B C Add NaNO2 Solution B->C D Form Diazonium Salt C->D F Add Diazonium Salt to CuBr D->F E Prepare CuBr Solution E->F G Warm and Heat F->G H Isolate and Purify 3-Amino-5-bromobenzoic Acid G->H I Suspend 3-Amino-5-bromobenzoic Acid in cold H2SO4 H->I Proceed to Step 2 J Add NaNO2 Solution I->J K Form Diazonium Salt J->K L Heat Solution K->L M Cool and Precipitate L->M N Isolate and Purify This compound M->N

Figure 2: Experimental workflow for the synthesis.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: Sandmeyer ReactionStep 2: Diazotization & Hydrolysis
Starting Material 3-Aminobenzoic acid3-Amino-5-bromobenzoic acid
Key Reagents NaNO₂, HBr, CuBrNaNO₂, H₂SO₄
Reaction Temperature 0-5 °C, then 50 °C0-5 °C, then heating
Reaction Time ~1-2 hours~1-2 hours
Product 3-Amino-5-bromobenzoic acidThis compound
Typical Yield 60-70%75-85%
Melting Point (°C) 217-221237-241

This in-depth technical guide provides a comprehensive and actionable protocol for the synthesis of this compound. The described two-step pathway offers a reliable method for obtaining this valuable compound with good yield and purity, making it suitable for various research and development applications.

References

Navigating the Solubility Landscape of 3-Bromo-5-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Solubility of 3-Bromo-5-hydroxybenzoic Acid in Organic Solvents

This technical guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the solubility characteristics of this compound. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing detailed experimental protocols for determining solubility, alongside a qualitative discussion of expected solubility trends in various organic solvents.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid with a molecular structure that imparts a unique set of physicochemical properties. The presence of a bromine atom, a hydroxyl group, and a carboxylic acid group on the benzene (B151609) ring influences its polarity, hydrogen bonding capabilities, and, consequently, its solubility in different solvent systems. Understanding its solubility is paramount for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery.

Quantitative Solubility Data

To address this, the following sections provide detailed methodologies for researchers to determine the solubility of this compound in their solvents of interest.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. Below are two common and reliable methods that can be employed to quantitatively measure the solubility of this compound in organic solvents.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, thermostatically controlled vessel (e.g., a screw-capped vial or flask).

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or a magnetic stirrer can be used for agitation. The temperature should be carefully controlled and monitored throughout the experiment.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the separation of the saturated solution from the excess solid, the sample can be centrifuged or filtered using a syringe filter compatible with the solvent. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Quantification: Accurately withdraw a known volume or weight of the clear, saturated supernatant. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations of this compound should be prepared to quantify the concentration in the saturated solution.

    • UV-Vis Spectroscopy: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

    • Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a fume hood, and the mass of the remaining solid is determined. This method is simpler but may be less accurate for solvents with high boiling points or if the compound is not thermally stable.

  • Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/100 mL or mg/mL) or molarity (mol/L) at the specified temperature.

Dynamic (Polythermal) Method

The dynamic method involves measuring the temperature at which a solid of known composition completely dissolves upon heating or precipitates upon cooling.

Methodology:

  • Sample Preparation: Prepare several samples with known concentrations of this compound in the chosen solvent.

  • Heating and Observation: Each sample is heated slowly and at a constant rate with continuous stirring. The temperature at which the last solid particle dissolves is recorded as the dissolution temperature.

  • Cooling and Observation (Optional but Recommended): The solution is then cooled slowly, and the temperature at which the first crystal appears is recorded as the precipitation temperature. The average of the dissolution and precipitation temperatures can be taken as the equilibrium solubility temperature for that specific concentration.

  • Solubility Curve: By plotting the concentration versus the dissolution/precipitation temperature, a solubility curve can be constructed.

Qualitative Solubility Profile

Based on the principle of "like dissolves like" and the functional groups present in this compound, a qualitative prediction of its solubility in different classes of organic solvents can be made.

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)HighThe hydroxyl and carboxylic acid groups can form hydrogen bonds with the solvent molecules. The polarity of these solvents can also effectively solvate the polar functional groups of the molecule.
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Acetone)Moderate to HighThese solvents are polar and can engage in dipole-dipole interactions. DMSO and DMF are particularly good at dissolving carboxylic acids. Acetone's polarity should also allow for reasonable solubility.
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)LowThe significant polarity imparted by the hydroxyl and carboxylic acid groups, along with the bromine atom, makes it less compatible with nonpolar solvents. The energy required to break the intermolecular hydrogen bonds in the solid solute is not sufficiently compensated by the weak van der Waals forces with nonpolar solvents.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining solubility and the general structural factors influencing it.

experimental_workflow Experimental Workflow for Solubility Determination start Start: Excess this compound + Organic Solvent equilibration Isothermal Equilibration (Constant Temperature & Agitation) start->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation quantification Quantification of Solute in Supernatant separation->quantification hplc HPLC quantification->hplc High Specificity uv_vis UV-Vis Spectroscopy quantification->uv_vis Requires Chromophore gravimetric Gravimetric Analysis quantification->gravimetric Simpler Method end End: Quantitative Solubility Value hplc->end uv_vis->end gravimetric->end solubility_factors Key Factors Influencing Solubility solubility Solubility of this compound solute_props Solute Properties solubility->solute_props solvent_props Solvent Properties solubility->solvent_props temperature Temperature solubility->temperature h_bonding Hydrogen Bonding (-OH, -COOH) solute_props->h_bonding polarity Polarity (Br, -OH, -COOH) solute_props->polarity crystal_lattice Crystal Lattice Energy solute_props->crystal_lattice solvent_polarity Solvent Polarity solvent_props->solvent_polarity solvent_h_bonding Solvent H-Bonding Capability solvent_props->solvent_h_bonding

Spectroscopic Analysis of 3-Bromo-5-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5-hydroxybenzoic acid, a compound of interest in various chemical and pharmaceutical research fields. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is crucial for the structural elucidation and confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acidic and hydroxyl protons. The chemical shifts are influenced by the electronic effects of the bromine, hydroxyl, and carboxylic acid substituents on the benzene (B151609) ring.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H-2~7.8t (triplet)1H
H-4~7.5t (triplet)1H
H-6~7.3t (triplet)1H
-OHBroad singlet1H
-COOH> 10.0Broad singlet1H

Note: Predictions are based on typical values for substituted benzoic acids. Actual values may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~170
C-Br~120
C-OH~155
C-1 (ipso-COOH)~132
C-2~130
C-4~125
C-6~118

Note: These are estimated chemical shifts. Precise values would be obtained from experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)3300 - 2500Strong, Broad
O-H stretch (Phenol)3500 - 3200Medium, Broad
C-H stretch (Aromatic)3100 - 3000Medium
C=O stretch (Carboxylic acid)1710 - 1680Strong
C=C stretch (Aromatic)1600 - 1450Medium to Strong
C-O stretch (Carboxylic acid/Phenol)1300 - 1200Strong
C-Br stretch700 - 500Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.[1]

Adduct Predicted m/z
[M+H]⁺216.94949
[M+Na]⁺238.93143
[M-H]⁻214.93493
[M+NH₄]⁺233.97603
[M+K]⁺254.90537

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution into a 5 mm NMR tube.

Data Acquisition:

  • Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the ESI source (e.g., methanol/water with 0.1% formic acid for positive ion mode, or methanol/water with 0.1% ammonia (B1221849) for negative ion mode).

Data Acquisition:

  • Infuse the sample solution into the ESI source of a mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis and structural confirmation of this compound.

References

In-depth Technical Guide: The Occurrence of 3-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the natural occurrence of 3-bromo-5-hydroxybenzoic acid. A thorough review of scientific literature and chemical databases indicates that this compound is not a known naturally occurring compound. It is recognized as a synthetic chemical, available commercially for research and development purposes. This document clarifies its status and distinguishes it from structurally related natural products.

Introduction to this compound

This compound is a halogenated aromatic carboxylic acid with the chemical formula C₇H₅BrO₃. Its structure consists of a benzoic acid core substituted with both a bromine atom and a hydroxyl group. While halogenated organic compounds are a diverse class of molecules, with many examples found in nature, particularly in marine organisms, the specific isomer this compound appears to be exclusively of synthetic origin.

Natural Occurrence Assessment

Extensive searches of chemical and biological databases, including PubChem and various scientific literature repositories, have yielded no evidence of this compound being isolated from a natural source (e.g., plant, fungus, bacterium, or marine organism).

The compound is widely listed in the catalogs of chemical suppliers and is described in the context of organic synthesis.[1][2][3][4] For instance, one synthetic route involves the reaction of 3-bromo-5-iodo-benzoic acid with copper(I) oxide and sodium hydroxide.[1]

While the direct natural occurrence of this compound has not been reported, it is noted as a potential metabolite of 3,5-dihydroxybenzoic acid in the context of benzoic acid metabolism.[5] However, the context does not confirm this as a natural in vivo process. It is crucial to distinguish this from its isolation as a constituent natural product.

It is important to note that other related compounds are indeed natural products. For example:

  • 3-hydroxybenzoic acid (the non-brominated parent compound) is found in plants like grapefruit (Citrus paradisi) and olive oil (Olea europaea).[6]

  • 2-Bromo-5-hydroxybenzoic acid , a different isomer, has been described as a naturally occurring chemical.[7]

  • Marine sponges are a rich source of diverse brominated compounds, though this specific molecule is not among those reported in comprehensive reviews.[8]

Physicochemical Properties

For reference in synthetic and laboratory contexts, the key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 140472-69-1[1][2][9]
Molecular Formula C₇H₅BrO₃[2][9]
Molecular Weight 217.02 g/mol [5][9]
Melting Point 237-241 °C[1][3]
Boiling Point 388.1 °C (Predicted)[1]
Form Solid[3]
Solubility Soluble in Methanol[1]

Logical Workflow for Determining Natural Occurrence

G A Query: Natural Occurrence of This compound B Search Natural Product Databases (e.g., PubChem, MarinLit, Dictionary of Natural Products) A->B C Search Scientific Literature (e.g., Scopus, Web of Science, Google Scholar) A->C D Analyze Search Results B->D C->D E Compound Found? (Isolation from a biological source) D->E F No Evidence of Natural Isolation Found E->F No G Check Chemical Supplier Databases (e.g., Sigma-Aldrich, TCI) F->G H Compound is Commercially Available as a Synthetic Chemical G->H I Conclusion: Not a known natural product. Likely of synthetic origin. H->I

References

The Biological Role of 3-Bromo-5-hydroxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological role of 3-Bromo-5-hydroxybenzoic acid is currently limited in publicly available scientific literature. This guide therefore provides an in-depth analysis of a closely related and well-studied compound, 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB) , to offer insights into the potential biological activities and mechanisms of action for brominated hydroxybenzoic acids. The information presented herein primarily pertains to 3-BDB and should be interpreted as a potential framework for the investigation of this compound.

Introduction

This compound is a brominated derivative of 3,5-dihydroxybenzoic acid. While it has been identified as a metabolite and a potential antibacterial agent, detailed studies elucidating its specific biological functions and mechanisms are scarce. In contrast, the related compound 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB), a natural bromophenol isolated from marine red algae, has been the subject of extensive research. This guide will focus on the established biological roles of 3-BDB, particularly its cytoprotective, anti-inflammatory, and antioxidant properties, which are mediated through the modulation of key cellular signaling pathways.

Core Biological Activities of 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB)

3-BDB has demonstrated significant potential in protecting cells from oxidative stress and inflammation. Its primary mechanisms of action involve the activation of the Nrf2/HO-1 pathway and the inhibition of the NF-κB and MAPK signaling pathways.

Cytoprotection via the Nrf2/HO-1 Pathway

3-BDB has been shown to protect skin cells against oxidative damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or inducers like 3-BDB, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including HO-1.[1] The activation of this pathway by 3-BDB is mediated by the upstream signaling molecules ERK and Akt.[1]

Anti-inflammatory Effects via Modulation of NF-κB and MAPK Signaling

3-BDB exhibits anti-inflammatory properties by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response, and their inhibition by 3-BDB leads to a reduction in the production of pro-inflammatory cytokines.

Quantitative Data on the Bioactivity of 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB)

The following tables summarize the quantitative data from various studies on the biological effects of 3-BDB.

Cell LineAssayTreatmentConcentrationOutcomeReference
HaCaTCell Viability3-BDB10-50 µMCytotoxic at 40 µM and 50 µM[1]
HaCaTHO-1 Activity3-BDB30 µMPeak HO-1 activity[1]
CardiomyocytesCell Viability (OGD)3-BDB10, 20, 50 µMAttenuated decrease in cell viability[2]
CardiomyocytesApoptosis (OGD)3-BDB20 µMReduced apoptotic rate[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB).

Western Blot Analysis for Nrf2 and HO-1 Activation

Objective: To determine the effect of a compound on the protein expression levels of Nrf2 and its downstream target HO-1.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes) and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations for specified time periods.

  • Protein Extraction:

    • For total protein: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[3][4][5][6]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Nrf2_HO1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-BDB 3-BDB ERK ERK 3-BDB->ERK Activates Akt Akt 3-BDB->Akt Activates Nrf2 Nrf2 ERK->Nrf2 Akt->Nrf2 Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Dissociation ARE ARE Nrf2_n->ARE Binds HO1 HO-1 Gene ARE->HO1 Activates Transcription Antioxidant_Response Antioxidant Response & Cytoprotection HO1->Antioxidant_Response

Caption: Nrf2/HO-1 signaling pathway activated by 3-BDB.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK IKK IKK Inflammatory_Stimuli->IKK MKK MAPKK MAPKKK->MKK MAPK MAPK (p38, JNK, ERK) MKK->MAPK MAPK_n MAPK MAPK->MAPK_n Translocation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB_c NF-κB NFkB_n NF-κB NFkB_c->NFkB_n Translocation IkB_NFkB->NFkB_c NF-κB Release 3-BDB_inhibition 3-BDB 3-BDB_inhibition->MAPK Inhibits 3-BDB_inhibition->IkB_NFkB Inhibits IκB Phosphorylation Inflammatory_Genes Pro-inflammatory Gene Expression MAPK_n->Inflammatory_Genes Activates Transcription NFkB_n->Inflammatory_Genes Activates Transcription

Caption: Inhibition of NF-κB and MAPK pathways by 3-BDB.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: General workflow for Western Blot analysis.

Conclusion

While direct evidence for the biological role of this compound is limited, the extensive research on the closely related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (3-BDB), provides a strong foundation for future investigations. The established cytoprotective and anti-inflammatory activities of 3-BDB, mediated through the Nrf2/HO-1, NF-κB, and MAPK signaling pathways, suggest that this compound may possess similar properties. Further research is warranted to elucidate the specific biological functions of this compound and to determine its potential as a therapeutic agent. The experimental protocols and pathway analyses presented in this guide offer a comprehensive framework for such future studies.

References

The Metabolism of 3,5-Dihydroxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Purported Metabolite and a Review of Established Pathways

Executive Summary

This technical guide addresses the metabolic fate of 3,5-dihydroxybenzoic acid (3,5-DHBA), a compound of increasing interest to nutritionists, microbiologists, and drug development professionals. The primary inquiry of this paper is to investigate the claim that 3-Bromo-5-hydroxybenzoic acid is a metabolite of 3,5-DHBA. A thorough review of the current scientific literature reveals no primary evidence to support this metabolic transformation. The single assertion of this pathway originates from a commercial product listing without citation to peer-reviewed research.

Conversely, there is extensive and robust evidence establishing 3,5-DHBA as a primary human metabolite of alkylresorcinols, which are phenolic lipids abundant in the bran of whole-grain wheat and rye. This guide provides a detailed overview of this well-documented pathway, including quantitative pharmacokinetic data, detailed experimental protocols for metabolite analysis, and visualizations of the metabolic and experimental workflows.

The Question of this compound: An Unsubstantiated Claim

An initial query into the metabolism of 3,5-dihydroxybenzoic acid led to a product description on a commercial supplier's website claiming that "this compound is a metabolite of 3,5-dihydroxybenzoic acid (DHB) in the metabolism of benzoic acid". Despite extensive searches of scientific databases and literature, no peer-reviewed studies, clinical trials, or metabolic pathway databases could be found to substantiate this claim.

Biological halogenation of aromatic compounds is a known but specific enzymatic process, and no halogenase or bromoperoxidase has been identified in human or microbial metabolism that acts on 3,5-DHBA to produce a brominated derivative[1]. Chemical (non-biological) bromination of 3,5-dihydroxybenzoic acid has been investigated, but this does not represent a metabolic pathway[2]. Therefore, based on the available scientific evidence, the assertion that this compound is a metabolite of 3,5-DHBA is currently unsupported.

The Established Metabolism: 3,5-DHBA as a Biomarker of Whole-Grain Intake

The scientifically validated origin of 3,5-DHBA in humans is through the metabolism of dietary alkylresorcinols (ARs). ARs are a class of phenolic lipids found almost exclusively in the outer layers of wheat and rye. After consumption of whole-grain products, ARs are absorbed and undergo metabolism, primarily through beta-oxidation of their alkyl chain, to yield two main water-soluble metabolites: 3,5-dihydroxybenzoic acid (3,5-DHBA) and 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA)[3][4][5][6]. These metabolites are then excreted in urine and can be measured in plasma, serving as reliable biomarkers for whole-grain wheat and rye consumption[4][7].

The metabolic conversion of alkylresorcinols to 3,5-DHBA is a key pathway for researchers studying the health effects of whole-grain foods.

Metabolic_Pathway cluster_ingestion Dietary Intake cluster_absorption Absorption & Metabolism cluster_excretion Quantification Whole-Grain\nRye & Wheat Whole-Grain Rye & Wheat Alkylresorcinols Alkylresorcinols (ARs) (C17-C25 alkyl chain) Whole-Grain\nRye & Wheat->Alkylresorcinols contains BetaOxidation β-oxidation in the liver Alkylresorcinols->BetaOxidation undergoes Metabolites Metabolites BetaOxidation->Metabolites DHBA 3,5-Dihydroxybenzoic Acid (3,5-DHBA) Metabolites->DHBA DHPPA 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA) Metabolites->DHPPA Urine Urine Sample DHBA->Urine Plasma Plasma Sample DHBA->Plasma DHPPA->Urine DHPPA->Plasma

Metabolic pathway of alkylresorcinols to 3,5-DHBA.

Quantitative Data: Pharmacokinetics of Alkylresorcinol Metabolites

Human intervention studies have provided key pharmacokinetic data on 3,5-DHBA and DHPPA following the consumption of alkylresorcinol-rich foods. These data are crucial for designing studies that use these metabolites as dietary biomarkers.

Parameter3,5-DHBA3-(3,5-DHPPA)Study PopulationReference
Plasma Half-life (t½) 10.1 hours16.3 hours15 healthy volunteers[3]
Time to Max. Plasma Conc. (Tmax) ~6 hours~6 hours15 healthy volunteers[3]
Time to Max. Urinary Excretion Rate 5-6 hours5-6 hours15 healthy volunteers[7]
Total Urinary Recovery (0-25h) \multicolumn{2}{c}{43% of ingested alkylresorcinols}15 healthy volunteers[7]

Table 1: Summary of pharmacokinetic data for the primary metabolites of alkylresorcinols following a single dose of high-fiber rye bread containing 100 mg of alkylresorcinols.

Experimental Protocols

The quantification of 3,5-DHBA in biological samples is essential for its use as a biomarker. Below are summarized methodologies from key studies.

Protocol 1: Analysis of 3,5-DHBA in Human Plasma

This protocol is based on the methodology used in the pharmacokinetic study by Söderholm et al. (2010).

  • Objective: To quantify the concentration of 3,5-DHBA in human plasma samples.

  • Sample Collection: Blood samples are collected at various time points (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 16, and 25 hours) after ingestion of a standardized alkylresorcinol dose[3].

  • Sample Preparation:

    • Plasma is separated from whole blood by centrifugation.

    • Internal standards are added to the plasma samples.

    • Proteins are precipitated, and metabolites are extracted.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with coulometric electrode array detection is used for the separation and quantification of 3,5-DHBA and DHPPA[3].

  • Quantification: Concentrations are determined by comparing the peak areas of the analytes to those of the internal standards and a standard calibration curve.

Protocol 2: Analysis of 3,5-DHBA in Human Urine

This protocol is adapted from methodologies used to measure urinary excretion of alkylresorcinol metabolites.

  • Objective: To quantify the concentration of 3,5-DHBA in human urine samples to assess dietary intake of whole grains.

  • Sample Collection: Spot or 24-hour urine samples are collected from subjects[7][8].

  • Sample Preparation:

    • Urine samples are centrifuged to remove sediment.

    • For quantification of total metabolites (including glucuronide and sulfate (B86663) conjugates), samples undergo enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase).

    • An internal standard is added.

    • The sample is diluted (e.g., 1:10 v/v) with a suitable acidic solution (e.g., 0.01 M HCl)[8].

  • Analytical Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method used for quantification[8].

  • Quantification: A matrix-matched calibration curve is used to determine the concentration of 3,5-DHBA. Results are often normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution[8].

Experimental_Workflow cluster_collection 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Analytical Quantification cluster_data 4. Data Analysis start Human Volunteer (Post-Whole Grain Meal) plasma Plasma Sample start->plasma urine Urine Sample start->urine prep_plasma Add Internal Standard Protein Precipitation plasma->prep_plasma prep_urine Enzymatic Hydrolysis Add Internal Standard Dilution urine->prep_urine hplc HPLC with Coulometric Electrode Array Detection prep_plasma->hplc lcms LC-MS/MS Analysis prep_urine->lcms data_plasma Pharmacokinetic Parameters (t½, Tmax) hplc->data_plasma data_urine Biomarker Concentration (Normalized to Creatinine) lcms->data_urine

References

Untapped Potential: A Technical Examination of 3-Bromo-5-hydroxybenzoic Acid's Antibacterial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – While direct and extensive research into the antibacterial capabilities of 3-Bromo-5-hydroxybenzoic acid remains limited, existing knowledge of its structural analogues and the broader class of halogenated phenolic compounds suggests a promising, yet underexplored, potential for antimicrobial applications. This technical guide serves as a resource for researchers, scientists, and drug development professionals, consolidating the available information and providing a framework for future investigation into this compound's efficacy against bacterial pathogens.

Structure-Activity Relationship: The Key to Unlocking Potential

The antibacterial activity of benzoic acid and its derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The presence of a halogen, such as bromine, is a critical feature. Halogenated compounds are known to exhibit potent antibacterial activity, often against antibiotic-resistant strains[1]. The lipophilicity conferred by the bromine atom may enhance the compound's ability to penetrate bacterial cell membranes, a key step in exerting its antimicrobial effect.

Furthermore, the hydroxyl group on the benzoic acid ring is also a crucial determinant of activity. The position of these functional groups—in this case, at the 3 and 5 positions—plays a significant role in the molecule's overall efficacy. Studies on various hydroxybenzoic acids have shown that the number and location of hydroxyl groups directly impact their antibacterial and antioxidant properties.

Framework for Investigation: Standardized Experimental Protocols

To ascertain the specific antibacterial profile of this compound, standardized in vitro assays are essential. The following are detailed protocols for foundational experiments in antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). A series of two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations for testing.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (broth and bacteria only) and negative (broth only) controls are included. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 37°C for 18-24h C->D E Read Plates for Visible Growth D->E F Determine MIC Value E->F

Workflow for MIC Determination via Broth Microdilution.
Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to assess the susceptibility of a bacterial strain to an antimicrobial agent.

Experimental Protocol:

  • Preparation of Bacterial Lawn: A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland) and used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate, creating a bacterial lawn.

  • Application of Compound: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound. The impregnated disks are then placed onto the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: If the compound is effective against the bacteria, a clear circular area will appear around the disk where bacterial growth has been inhibited. The diameter of this "zone of inhibition" is measured in millimeters.

Disk_Diffusion_Workflow A Prepare Standardized Bacterial Suspension B Inoculate Mueller-Hinton Agar Plate (Lawn) A->B D Place Disks on Inoculated Agar C Impregnate Sterile Disks with Compound C->D E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition (mm) E->F

Experimental Workflow for the Disk Diffusion Assay.

Postulated Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, it is plausible that it shares mechanisms common to other phenolic compounds. These can include disruption of the bacterial cell membrane, leading to leakage of intracellular components, and inhibition of essential enzymes. The electron-withdrawing nature of the bromine atom could also play a role in interfering with cellular processes.

Proposed_MoA cluster_compound This compound cluster_cell Bacterial Cell Compound Compound Membrane Cell Membrane Penetration Compound->Membrane Enzymes Inhibition of Essential Enzymes Membrane->Enzymes Leakage Leakage of Intracellular Components Membrane->Leakage Death Bacterial Cell Death Enzymes->Death Leakage->Death

Postulated Mechanism of Antibacterial Action.

Quantitative Data from Structurally Related Compounds

To provide a comparative context, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for various substituted benzoic acid derivatives against common bacterial strains. It is important to note that this data is for comparative purposes only and does not represent tested values for this compound.

CompoundTest OrganismMIC (µg/mL)
Benzoic AcidEscherichia coli1000
2-Hydroxybenzoic Acid (Salicylic Acid)Escherichia coli1000
4-Hydroxybenzoic AcidStaphylococcus aureus>1000
2,4-Dihydroxybenzoic AcidEscherichia coli2000
3,4-Dihydroxybenzoic AcidEscherichia coli2000

Note: Data is illustrative and compiled from various sources on benzoic acid derivatives.

Future Directions and Conclusion

The current body of scientific literature points towards a significant opportunity for the investigation of this compound as a novel antibacterial agent. Its chemical structure, featuring both a halogen and a hydroxyl group on the benzoic acid backbone, is suggestive of antimicrobial potential.

Future research should focus on:

  • Comprehensive in vitro screening: Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a wide panel of clinically relevant bacteria, including multidrug-resistant strains.

  • Mechanism of action studies: Elucidating the specific cellular targets and pathways affected by the compound.

  • In vivo efficacy and toxicity studies: Evaluating the compound's effectiveness and safety profile in animal models of infection.

References

Methodological & Application

Application Notes and Protocols for 3-Bromo-5-hydroxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-hydroxybenzoic acid is a versatile bifunctional aromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a bromine atom, a hydroxyl group, and a carboxylic acid moiety on a benzene (B151609) ring, offers multiple reaction sites for derivatization. The strategic positioning of these functional groups allows for selective transformations, making it an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials with tailored properties.[1]

This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including esterification, etherification (Williamson ether synthesis), and carbon-carbon bond formation (Suzuki-Miyaura coupling).

Key Synthetic Applications

The reactivity of this compound can be selectively controlled. The carboxylic acid can undergo esterification, the hydroxyl group can be etherified or used as a directing group, and the bromine atom is amenable to cross-coupling reactions. Due to the activating nature of the hydroxyl group, electrophilic aromatic substitution is also a potential transformation, though it requires careful control to achieve selectivity. For many reactions, particularly those involving the carboxylic acid or the bromine atom, protection of the phenolic hydroxyl group is often necessary to prevent side reactions and improve yields.

Phenol Protection

To prevent unwanted side reactions with the acidic phenolic proton or the nucleophilic phenoxide, the hydroxyl group can be protected with various protecting groups. Common choices include methoxymethyl (MOM), tert-butyldimethylsilyl (TBDMS), or acetyl groups. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Experimental Protocols

Esterification of this compound

Esterification of the carboxylic acid moiety is a fundamental transformation. Due to the presence of the phenolic hydroxyl group, direct Fischer esterification under harsh acidic conditions can be low-yielding. A milder approach involves the protection of the hydroxyl group followed by esterification.

Protocol 1a: Protection of the Hydroxyl Group (Methoxymethyl ether - MOM protection)

  • Materials: this compound, N,N-Diisopropylethylamine (DIPEA), Chloromethyl methyl ether (MOM-Cl), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (2.5 eq) dropwise to the solution.

    • Slowly add MOM-Cl (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of NaHCO₃.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-Bromo-5-(methoxymethoxy)benzoic acid.

Protocol 1b: Esterification of Protected this compound

  • Materials: 3-Bromo-5-(methoxymethoxy)benzoic acid, Oxalyl chloride, N,N-Dimethylformamide (DMF) (catalytic), Methanol (B129727), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-Bromo-5-(methoxymethoxy)benzoic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.5 eq) at 0 °C.

    • Stir the mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, prepare a solution of methanol (1.5 eq) and TEA (1.5 eq) in DCM.

    • Add the methanol solution dropwise to the acid chloride solution.

    • Stir at room temperature for 3 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude methyl 3-bromo-5-(methoxymethoxy)benzoate.

Protocol 1c: Deprotection of the Hydroxyl Group

  • Materials: Methyl 3-bromo-5-(methoxymethoxy)benzoate, Hydrochloric acid (HCl) in methanol.

  • Procedure:

    • Dissolve the protected ester (1.0 eq) in methanol.

    • Add a solution of HCl in methanol (e.g., 2 M) and stir at room temperature for 4-6 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, neutralize the reaction with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the product by column chromatography to yield methyl 3-bromo-5-hydroxybenzoate.

Quantitative Data: Esterification

Product NameStarting MaterialReagentsTypical Yield (%)Spectroscopic Data (Predicted/Reference)
Methyl 3-bromo-5-hydroxybenzoateThis compound1. MOM-Cl, DIPEA; 2. (COCl)₂, DMF, MeOH, TEA; 3. HCl/MeOH70-85 (overall)¹H NMR (CDCl₃): δ 7.85 (t, J=1.5 Hz, 1H), 7.55 (dd, J=2.5, 1.5 Hz, 1H), 7.20 (dd, J=2.5, 1.5 Hz, 1H), 5.50 (s, 1H, -OH), 3.90 (s, 3H). ¹³C NMR (CDCl₃): δ 166.0, 156.0, 132.5, 124.0, 123.0, 117.0, 52.5. MS (ESI): m/z 230.9 [M-H]⁻.[2]

Experimental Workflow: Esterification

Esterification start This compound protect Protection (MOM-Cl, DIPEA) start->protect Step 1 esterify Esterification ((COCl)₂, MeOH) protect->esterify Step 2 deprotect Deprotection (HCl/MeOH) esterify->deprotect Step 3 product Methyl 3-bromo-5-hydroxybenzoate deprotect->product

Esterification of this compound.
Williamson Ether Synthesis

The phenolic hydroxyl group can be alkylated via the Williamson ether synthesis to produce a variety of ether derivatives. This reaction proceeds via an SN2 mechanism and works best with primary alkyl halides.

Protocol 2: Synthesis of 3-Bromo-5-ethoxybenzoic acid

  • Materials: this compound, Sodium hydroxide (B78521) (NaOH), Ethyl iodide (EtI), Water, Hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of NaOH (2.2 eq).

    • Heat the mixture to reflux.

    • Add ethyl iodide (1.1 eq) dropwise to the refluxing solution.

    • Continue to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, acidify the reaction mixture with concentrated HCl to a pH of ~2.

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Bromo-5-ethoxybenzoic acid.

Quantitative Data: Williamson Ether Synthesis

Product NameStarting MaterialReagentsTypical Yield (%)Spectroscopic Data (Reference)
3-Bromo-5-ethoxybenzoic acidThis compoundNaOH, EtI80-90¹H NMR (CDCl₃): δ 7.80 (t, J=1.5 Hz, 1H), 7.50 (dd, J=2.5, 1.5 Hz, 1H), 7.15 (dd, J=2.5, 1.5 Hz, 1H), 4.10 (q, J=7.0 Hz, 2H), 1.45 (t, J=7.0 Hz, 3H). ¹³C NMR (CDCl₃): δ 171.0, 159.0, 132.0, 124.5, 123.5, 110.0, 64.0, 14.5. MS (ESI): m/z 245.0 [M+H]⁺.[3]

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis start This compound phenoxide Phenoxide formation (NaOH) start->phenoxide alkylation Alkylation (EtI) phenoxide->alkylation workup Acidic Workup (HCl) alkylation->workup product 3-Bromo-5-ethoxybenzoic acid workup->product

Williamson Ether Synthesis.
Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring is a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is a powerful method for the synthesis of biaryl compounds.[4][5] Protection of the hydroxyl group is recommended to avoid side reactions and catalyst deactivation.

Protocol 3a: Protection of the Hydroxyl Group (tert-Butyldimethylsilyl ether - TBDMS protection)

  • Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole (B134444), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

    • Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 12 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify by column chromatography to yield 3-bromo-5-(tert-butyldimethylsilyloxy)benzoic acid.

Protocol 3b: Suzuki-Miyaura Coupling

  • Materials: 3-bromo-5-(tert-butyldimethylsilyloxy)benzoic acid, Phenylboronic acid, Pd(PPh₃)₄, Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • In a Schlenk flask, combine 3-bromo-5-(tert-butyldimethylsilyloxy)benzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add Pd(PPh₃)₄ (0.05 eq).

    • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 3c: Deprotection of the Hydroxyl Group

  • Materials: The crude product from the Suzuki coupling, Tetrabutylammonium fluoride (B91410) (TBAF) in Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the crude protected biaryl in THF.

    • Add a 1M solution of TBAF in THF (1.5 eq) and stir at room temperature for 2 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain the final biaryl product.

Quantitative Data: Suzuki-Miyaura Coupling

Product NameStarting MaterialReagentsTypical Yield (%)Spectroscopic Data (Predicted)
5-Hydroxy-[1,1'-biphenyl]-3-carboxylic acidThis compound1. TBDMS-Cl, Imidazole; 2. Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃; 3. TBAF65-80 (overall)¹H NMR (DMSO-d₆): δ 13.0 (s, 1H, -COOH), 9.8 (s, 1H, -OH), 7.8-7.3 (m, 8H, Ar-H). ¹³C NMR (DMSO-d₆): δ 167.5, 158.0, 143.0, 139.5, 130.0, 129.0, 128.0, 127.0, 122.0, 118.0, 117.0. MS (ESI): m/z 213.1 [M-H]⁻.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling start This compound protect Protection (TBDMS-Cl, Imidazole) start->protect Step 1 coupling Suzuki Coupling (Phenylboronic acid, Pd(PPh₃)₄) protect->coupling Step 2 deprotect Deprotection (TBAF) coupling->deprotect Step 3 product 5-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid deprotect->product

Suzuki-Miyaura Coupling of this compound.

Multi-step Synthesis Example: Synthesis of a Biphenyl (B1667301) Ether Derivative

This example illustrates a multi-step synthesis that combines several of the above-mentioned reactions to build a more complex molecule starting from this compound.

Logical Relationship: Multi-step Synthesis

Multi_Step_Synthesis cluster_0 Synthesis Pathway start This compound esterification Esterification (e.g., Fischer) start->esterification 1 etherification Williamson Ether Synthesis (e.g., with Benzyl Bromide) esterification->etherification 2 suzuki Suzuki-Miyaura Coupling (with an Arylboronic acid) etherification->suzuki 3 hydrolysis Ester Hydrolysis suzuki->hydrolysis 4 final_product Substituted Biphenyl Ether Carboxylic Acid hydrolysis->final_product

Multi-step synthesis of a biphenyl ether derivative.

This theoretical pathway demonstrates how the functional groups of this compound can be manipulated in a sequential manner to build molecular complexity. The order of reactions can be crucial to the success of the overall synthesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its three distinct functional groups allow for a wide range of selective transformations, enabling the synthesis of diverse and complex molecular architectures. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Careful consideration of reaction conditions and the potential need for protecting group strategies are key to achieving high yields and purity in the desired products.

References

Application Notes and Protocols: 3-Bromo-5-hydroxybenzoic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-hydroxybenzoic acid is a versatile aromatic building block increasingly utilized in the synthesis of novel pharmaceutical agents. Its unique trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and a bromine atom, offers a rich scaffold for diverse chemical modifications. This allows for the strategic introduction of various pharmacophores to modulate biological activity, physicochemical properties, and pharmacokinetic profiles of target molecules. This document provides detailed application notes on the use of this compound in the development of targeted cancer therapies and antibacterial agents, along with specific experimental protocols for key synthetic transformations.

I. Application in Targeted Cancer Therapy: Synthesis of EGFR Inhibitors

A prominent application of this compound derivatives is in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. These inhibitors are designed to target specific mutations in the EGFR gene, such as T790M, which are responsible for resistance to earlier generations of EGFR-targeted therapies in non-small cell lung cancer (NSCLC).

A key example is Rezivertinib (BPI-7711) , an irreversible EGFR tyrosine kinase inhibitor.[1][2] While the complete synthesis of Rezivertinib is complex, a crucial intermediate can be derived from this compound, highlighting its importance in accessing complex pharmaceutical architectures.

Quantitative Data: In Vitro Activity of Rezivertinib

The following table summarizes the growth inhibition (GI₅₀) data for Rezivertinib against various NSCLC cell lines harboring different EGFR mutations.

Cell LineEGFR MutationGI₅₀ (nM)[2]
PC9del1913.3
HCC827L858R6.8
NCI-H1975del19/T790M22
A431EGFR Wild-Type (WT)> 1000
Signaling Pathway: EGFR Inhibition

Rezivertinib functions by irreversibly binding to the ATP-binding site of mutant EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival. These pathways primarily include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2/Shc Grb2/Shc EGFR->Grb2/Shc Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2/Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival EGF EGF EGF->EGFR Binds Rezivertinib Rezivertinib Rezivertinib->EGFR Inhibits

EGFR Signaling Pathway Inhibition

II. Application in Antibacterial Drug Discovery

This compound serves as a valuable scaffold for the development of novel antibacterial agents.[3] The presence of the bromine atom can enhance lipophilicity, potentially improving membrane permeability, while the phenolic hydroxyl and carboxylic acid groups provide sites for further derivatization to optimize antibacterial activity and selectivity.

Quantitative Data: Antibacterial Activity of Benzoic Acid Derivatives

While specific MIC data for simple derivatives of this compound are not extensively available in the public domain, the following table provides a reference for the antibacterial activity of related hydroxybenzoic acid derivatives against Escherichia coli.

CompoundMIC (mg/mL)[4]
3,4,5-Trihydroxybenzoic Acid1.5 - 2.5
3,4-Dihydroxybenzoic Acid1.0
4-Hydroxybenzoic Acid>1.0
Benzoic Acid1.0
2-Hydroxybenzoic Acid1.0

III. Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations of this compound.

Protocol 1: Amide Coupling (Synthesis of an Amide Derivative)

This protocol describes the synthesis of an N-aryl amide derivative from this compound using a standard coupling agent.

Amide_Coupling_Workflow Start Start Dissolve Dissolve this compound, aniline, and HATU in DMF Start->Dissolve Add_Base Add DIPEA and stir Dissolve->Add_Base Reaction Stir at room temperature for 2-4 hours Add_Base->Reaction Workup Aqueous work-up and extraction with ethyl acetate (B1210297) Reaction->Workup Purification Purify by column chromatography Workup->Purification End End Purification->End

Amide Coupling Experimental Workflow

Materials:

  • This compound (1.0 eq)

  • Aniline (or other amine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

Protocol 2: Williamson Ether Synthesis (O-Alkylation)

This protocol details the etherification of the hydroxyl group of this compound. The carboxylic acid is first protected as a methyl ester.

Ether_Synthesis_Workflow Start Start Esterification Esterify this compound (e.g., with MeOH, H₂SO₄) Start->Esterification Dissolve_Ester Dissolve methyl 3-bromo-5-hydroxybenzoate and K₂CO₃ in acetone Esterification->Dissolve_Ester Add_Halide Add alkyl halide (e.g., ethyl iodide) Dissolve_Ester->Add_Halide Reflux Reflux the mixture for 4-6 hours Add_Halide->Reflux Workup Filter and concentrate the reaction mixture Reflux->Workup Hydrolysis Hydrolyze the ester to the carboxylic acid (e.g., with NaOH, then HCl) Workup->Hydrolysis Purification Purify by recrystallization Hydrolysis->Purification End End Purification->End

Williamson Ether Synthesis Workflow

Materials:

  • Methyl 3-bromo-5-hydroxybenzoate (1.0 eq) (prepared by Fischer esterification of this compound)

  • Alkyl halide (e.g., ethyl iodide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

Procedure:

  • Esterification: Protect the carboxylic acid of this compound as a methyl ester using standard Fischer esterification conditions (methanol and a catalytic amount of sulfuric acid).

  • Etherification: To a round-bottom flask, add methyl 3-bromo-5-hydroxybenzoate (1.0 eq) and potassium carbonate (2.0 eq) in acetone.

  • Add the alkyl halide (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ether-ester intermediate in a mixture of methanol and aqueous sodium hydroxide solution and stir at room temperature or gently heat to hydrolyze the ester.

  • After the hydrolysis is complete (monitored by TLC), cool the mixture and acidify with hydrochloric acid to precipitate the O-alkylated benzoic acid.

  • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 3: Suzuki Coupling (C-C Bond Formation)

This protocol describes the palladium-catalyzed Suzuki coupling of a protected this compound derivative with an arylboronic acid.

Suzuki_Coupling_Workflow Start Start Combine_Reagents Combine protected 3-bromo-5-hydroxybenzoate, arylboronic acid, Pd catalyst, and base Start->Combine_Reagents Add_Solvent Add solvent (e.g., Dioxane/Water) Combine_Reagents->Add_Solvent Degas Degas the reaction mixture Add_Solvent->Degas Heat Heat the mixture to 80-100 °C Degas->Heat Workup Aqueous work-up and extraction with ethyl acetate Heat->Workup Purification Purify by column chromatography Workup->Purification End End Purification->End

Suzuki Coupling Experimental Workflow

Materials:

  • Protected this compound derivative (e.g., methyl ester) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine the protected this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired biaryl product. The protecting group can then be removed if necessary.

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of a wide range of pharmaceutical compounds. Its strategic use in the construction of complex molecules like the EGFR inhibitor Rezivertinib underscores its importance in modern drug discovery. The provided protocols for amide coupling, etherification, and Suzuki coupling offer a foundation for researchers to explore the vast chemical space accessible from this versatile starting material, paving the way for the development of new and improved therapeutics.

References

Application Notes and Protocols for the Synthesis of 3-Bromo-5-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-Bromo-5-hydroxybenzoic acid and its derivatives, which are valuable intermediates in medicinal chemistry. This document details synthetic protocols, presents quantitative biological data for analogous compounds, and illustrates the underlying biological mechanisms of action.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a versatile building block in the synthesis of a variety of biologically active molecules. Its derivatives have garnered interest in drug discovery due to their potential as antibacterial and anti-inflammatory agents. The presence of the bromine atom, hydroxyl group, and carboxylic acid moiety allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Synthesis of this compound

A plausible synthetic route to this compound involves the Sandmeyer reaction starting from 3-Amino-5-hydroxybenzoic acid. This method provides a reliable means to introduce the bromo substituent at the desired position.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Amino-5-hydroxybenzoic acid

  • Hydrobromic acid (48%)

  • Sodium nitrite (B80452)

  • Copper(I) bromide

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Diazotization: In a round-bottom flask, dissolve 3-Amino-5-hydroxybenzoic acid in a cooled (0-5 °C) aqueous solution of hydrobromic acid. To this stirred solution, add a solution of sodium nitrite in deionized water dropwise, maintaining the temperature below 5 °C. Continue stirring for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Add the previously prepared diazonium salt solution to the copper(I) bromide solution at 0-5 °C with vigorous stirring.

  • Work-up: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction. Cool the mixture to room temperature and extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain the final product.

Synthesis of this compound Derivatives

The carboxylic acid and hydroxyl groups of this compound are amenable to various derivatization reactions, most notably esterification and amidation, to generate a library of compounds for biological screening.

Ester Derivatives

Esterification of the carboxylic acid moiety can be achieved through several methods, including Fischer esterification under acidic conditions.

Experimental Protocol: Synthesis of Methyl 3-Bromo-5-hydroxybenzoate (Fischer Esterification)

Materials:

Procedure:

  • Reaction Setup: Dissolve this compound in an excess of methanol in a round-bottom flask.[1][2]

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[1][2]

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 10 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any unreacted acid and the sulfuric acid catalyst.[2] Subsequently, wash with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure methyl 3-bromo-5-hydroxybenzoate.[1]

Amide Derivatives

Amide bond formation can be accomplished using various coupling reagents. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt).

Experimental Protocol: Synthesis of N-Benzyl-3-bromo-5-hydroxybenzamide

Materials:

  • This compound

  • Benzylamine (B48309)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.[3]

  • Addition of Reagents: Add benzylamine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0-3.0 eq.) to the solution and stir for a few minutes.[3]

  • Coupling: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.[3] Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-3-bromo-5-hydroxybenzamide.

Biological Applications and Data

Derivatives of hydroxybenzoic acids have shown promise as both antibacterial and anti-inflammatory agents. The following data for analogous compounds illustrate the potential therapeutic applications of this compound derivatives.

Antibacterial Activity

Alkyl esters of hydroxybenzoic acids have demonstrated antibacterial activity, with the potency often increasing with the length of the alkyl chain.[4][5] The minimum inhibitory concentration (MIC) is a common measure of antibacterial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Hydroxybenzoic Acid Esters against E. coli

CompoundMIC (mM)
4-Hydroxybenzoic acid>20
Methyl 4-hydroxybenzoate20
Ethyl 4-hydroxybenzoate10
Propyl 4-hydroxybenzoate5
Butyl 4-hydroxybenzoate2.5

Data is for 4-hydroxybenzoic acid esters and is intended to be representative.[4]

Anti-inflammatory Activity

Certain bromo-substituted hydroxybenzoic acid derivatives have been shown to possess anti-inflammatory properties. The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting a particular biological or biochemical function.

Table 2: Anti-inflammatory Activity of a Representative Bromo-hydroxybenzamide Derivative

CompoundAssayIC50 (mg/mL)
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativeProteinase Inhibitory Activity0.04–0.07
Acetylsalicylic acid (standard)Proteinase Inhibitory Activity0.4051 ± 0.0026

Data is for a related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative and its complex.[6][7]

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of some bromo-hydroxybenzoic acid derivatives are mediated through the inhibition of key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9]

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and evaluation of this compound derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 3-Amino-5- hydroxybenzoic acid Step1 Diazotization & Sandmeyer (HBr, NaNO2, CuBr) Start->Step1 Core 3-Bromo-5- hydroxybenzoic acid Step1->Core Deriv Esterification or Amidation Core->Deriv Derivatives Library of Derivatives Deriv->Derivatives Screening Antibacterial & Anti-inflammatory Screening Derivatives->Screening Data MIC & IC50 Determination Screening->Data MoA Mechanism of Action Studies (MAPK/NF-κB) Screening->MoA

Caption: Synthetic and evaluation workflow.

Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB signaling pathway, leading to the production of pro-inflammatory mediators. Some bromo-hydroxybenzoic acid derivatives can inhibit this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Derivative 3-Bromo-5-hydroxybenzoic acid derivative Derivative->IKK inhibits Derivative->NFkB inhibits translocation

Caption: Inhibition of NF-κB pathway.

Inhibition of the MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway involved in inflammation. Certain derivatives can suppress the phosphorylation of key MAPK proteins.

G Stimulus Inflammatory Stimulus MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Derivative 3-Bromo-5-hydroxybenzoic acid derivative Derivative->MAPK inhibits phosphorylation

Caption: Inhibition of MAPK pathway.

References

Application Notes: 3-Bromo-5-hydroxybenzoic Acid as a Precursor for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and atherosclerosis. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. 3-Bromo-5-hydroxybenzoic acid is a versatile scaffold for chemical synthesis due to its unique substitution pattern, presenting opportunities for the development of new therapeutic agents. The presence of a carboxylic acid, a hydroxyl group, and a bromine atom on the aromatic ring allows for diverse chemical modifications to generate libraries of compounds for screening. This document outlines the potential of this compound as a precursor for the synthesis of novel anti-inflammatory agents, providing detailed synthetic protocols and methodologies for their evaluation.

Rationale for Use

The rationale for using this compound as a starting material is based on the established anti-inflammatory properties of various substituted benzoic acid derivatives. Halogenated and hydroxylated benzoic acid structures have been shown to modulate key inflammatory pathways. For instance, related compounds like 3-Bromo-4,5-dihydroxybenzaldehyde have demonstrated anti-inflammatory effects by inhibiting NF-κB and STAT1 phosphorylation. Furthermore, complex derivatives such as 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid exhibit potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines through the downregulation of MAPK and NF-κB signaling pathways.[1] These findings suggest that the this compound scaffold is a promising starting point for the design and synthesis of new anti-inflammatory drug candidates.

Data Presentation

While specific anti-inflammatory data for direct derivatives of this compound are not extensively available in the public domain, the following table provides illustrative quantitative data for related brominated and hydroxylated benzoic acid derivatives to demonstrate the potential anti-inflammatory efficacy of this class of compounds.

Compound IDCompound Structure (Illustrative)Assay TypeTargetIC50 / InhibitionReference
BDB 3-Bromo-4,5-dihydroxybenzaldehydeIL-6 ProductionIL-6Dose-dependent suppression (12.5-100 µM)[2]
LX007 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acidNO ProductioniNOSSignificant inhibition[1]
LX007 PGE2 ProductionCOX-2Significant inhibition[1]
Hypothetical Amide 1 N-phenyl-3-bromo-5-hydroxybenzamideCOX-2 InhibitionCOX-2Data not availableN/A
Hypothetical Ester 1 Benzyl 3-bromo-5-hydroxybenzoateNO ProductioniNOSData not availableN/A

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of anti-inflammatory agents derived from this compound.

Protocol 1: Synthesis of N-Aryl-3-bromo-5-hydroxybenzamide Derivatives

Objective: To synthesize a library of amide derivatives from this compound for screening as potential anti-inflammatory agents.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Substituted anilines

  • Pyridine (B92270)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 3-bromo-5-hydroxybenzoyl chloride.

  • Amide Formation:

    • Dissolve the crude 3-bromo-5-hydroxybenzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired substituted aniline (B41778) (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Cool the aniline solution to 0 °C.

    • Add the acid chloride solution dropwise to the aniline solution with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours.

    • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Characterize the purified amide derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Nitric Oxide (NO) Production Assay

Objective: To evaluate the inhibitory effect of synthesized compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized test compounds dissolved in DMSO

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group without LPS stimulation.

  • Nitrite Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of NaNO₂.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition by the test compounds compared to the LPS-stimulated vehicle control.

    • Calculate the IC50 value for each active compound.

Protocol 3: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Tris-HCl buffer

  • Hematin

  • Arachidonic acid

  • Synthesized test compounds dissolved in DMSO

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well plate

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme (COX-1 or COX-2).

  • Compound Addition:

    • Add the synthesized compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a known COX inhibitor as a positive control.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding arachidonic acid.

  • Absorbance Measurement:

    • Immediately measure the change in absorbance at 590 nm over time, which corresponds to the oxidation of the chromogenic substrate.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 values for the inhibition of COX-1 and COX-2.

Mandatory Visualizations

Synthesis_Workflow Precursor This compound AcidChloride 3-Bromo-5-hydroxybenzoyl Chloride Precursor->AcidChloride SOCl2, DMF (cat.) Amide N-Aryl-3-bromo-5-hydroxybenzamide Derivatives AcidChloride->Amide Ar-NH2, Pyridine Screening Anti-inflammatory Screening Amide->Screening

Caption: Synthetic workflow for generating amide derivatives.

NFkB_Signaling_Pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Inhibitor 3-Bromo-5-hydroxybenzoic Acid Derivative Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Use of 3-Bromo-5-hydroxybenzoic Acid in Novel Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Bromo-5-hydroxybenzoic acid as a monomer for the synthesis of novel aromatic polyesters. The protocols are based on established methods for the polymerization of similar hydroxybenzoic acids and are intended to serve as a detailed guide for the development of new polymers with unique properties conferred by the bromine and hydroxyl functionalities.

Introduction

This compound is a bifunctional aromatic monomer possessing a carboxylic acid, a hydroxyl group, and a bromine substituent. This unique combination of functional groups makes it an attractive building block for the synthesis of novel aromatic polyesters. The incorporation of bromine can enhance properties such as flame retardancy, refractive index, and can also serve as a site for post-polymerization modification. The hydroxyl and carboxylic acid groups allow for direct polycondensation to form high-performance aromatic polyesters.

These polymers are of significant interest for applications in various fields, including:

  • High-Performance Engineering Plastics: Offering high thermal stability and mechanical strength.

  • Flame Retardant Materials: Due to the presence of bromine.

  • Advanced Coatings and Films: Providing specialized optical and barrier properties.

  • Biomedical and Pharmaceutical Applications: Serving as a basis for drug delivery systems, where the polymer backbone can be tailored for specific release profiles and the bromine atom can be used for radiolabeling or as a handle for bioconjugation.

Polymer Synthesis: Aromatic Polyesters

The synthesis of aromatic polyesters from this compound can be achieved through self-condensation of the monomer. A common and effective method is high-temperature melt or solution polycondensation of the acetylated monomer.

Acetylation of this compound

Prior to polymerization, the hydroxyl group of this compound is typically acetylated to prevent side reactions and to facilitate the polycondensation process.

Experimental Protocol: Synthesis of 3-Bromo-5-acetoxybenzoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound.

  • Reagents: For each mole of this compound, add a 20% molar excess of acetic anhydride (B1165640) and a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours under a nitrogen atmosphere.

  • Work-up: After cooling, the solvent and excess acetic anhydride can be removed under reduced pressure.

  • Purification: The resulting 3-Bromo-5-acetoxybenzoic acid can be purified by recrystallization from a suitable solvent like water or an ethanol/water mixture to yield the pure acetylated monomer.

Logical Workflow for Monomer Preparation

Monomer 3-Bromo-5-hydroxybenzoic acid Reaction Reflux, 2h, N2 Monomer->Reaction Reagent Acetic Anhydride (1.2 eq) Reagent->Reaction Solvent Toluene Solvent->Reaction Workup Rotary Evaporation Reaction->Workup Purification Recrystallization Workup->Purification Product 3-Bromo-5-acetoxybenzoic acid Purification->Product

Caption: Workflow for the acetylation of the monomer.

Polycondensation of 3-Bromo-5-acetoxybenzoic Acid

The acetylated monomer can be polymerized via melt or solution polycondensation to yield poly(this compound). The following protocol is adapted from the synthesis of copolyesters containing 3-hydroxybenzoic acid units.[1]

Experimental Protocol: Melt Polycondensation

  • Reaction Setup: Place the purified 3-Bromo-5-acetoxybenzoic acid and a catalytic amount of a suitable catalyst (e.g., antimony(III) oxide or zinc acetate) in a polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Initial Heating: Heat the reactor under a slow stream of nitrogen to a temperature sufficient to melt the monomer (e.g., 250-280 °C). Acetic acid will begin to distill off.

  • Polymerization: Gradually increase the temperature (e.g., to 300-320 °C) while continuing to remove the acetic acid byproduct.

  • Vacuum Stage: Once the evolution of acetic acid subsides, apply a vacuum to the system to remove the remaining byproduct and drive the polymerization to completion, favoring the formation of a high molecular weight polymer.

  • Termination and Isolation: After a set period under vacuum (e.g., 1-2 hours), cool the reactor to room temperature under nitrogen. The resulting solid polymer can be isolated.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of chloroform (B151607) and trifluoroacetic acid) and precipitating it into a non-solvent like methanol.

Experimental Workflow for Polymerization

cluster_prep Monomer Preparation cluster_poly Polycondensation cluster_post Polymer Processing Monomer 3-Bromo-5-acetoxybenzoic acid Heating1 Melt at 250-280 °C (N2 atmosphere) Monomer->Heating1 Catalyst Catalyst (e.g., Sb2O3) Catalyst->Heating1 Heating2 Increase temperature to 300-320 °C Heating1->Heating2 Vacuum Apply vacuum (1-2 hours) Heating2->Vacuum Isolation Cool and Isolate Polymer Vacuum->Isolation Purification Dissolve and Precipitate Isolation->Purification Characterization Characterize Polymer Purification->Characterization

Caption: General workflow for the melt polycondensation.

Expected Polymer Properties and Characterization

The resulting poly(this compound) is expected to be a wholly aromatic polyester (B1180765) with high thermal stability. The properties can be characterized using standard polymer analysis techniques. The following table presents hypothetical yet expected data based on analogous polymers.

Table 1: Expected Properties of Poly(this compound)

PropertyExpected Value/RangeMethod of Analysis
Molecular Weight
Number Average (Mn)10,000 - 25,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average (Mw)30,000 - 70,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)2.0 - 3.0GPC (Mw/Mn)
Thermal Properties
Glass Transition Temp. (Tg)170 - 200 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temp. (TGA)> 400 °CThermogravimetric Analysis (TGA)
Solubility Soluble in strong acids or chlorinated solvents with acidSolubility Tests
Viscosity
Intrinsic Viscosity [η]0.5 - 0.8 dL/gDilute Solution Viscometry

Potential Signaling Pathway for Drug Delivery Applications

For drug development, polymers based on this compound could be formulated into nanoparticles for targeted drug delivery. The bromine atom can be functionalized with a targeting ligand. The following diagram illustrates a hypothetical signaling pathway for a targeted nanoparticle drug delivery system.

cluster_delivery Drug Delivery Vehicle cluster_cell Target Cell NP Polymer Nanoparticle (this compound based) Receptor Cell Surface Receptor NP->Receptor Binding Drug Encapsulated Drug Drug->NP Ligand Targeting Ligand Ligand->NP Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release Target Intracellular Target Release->Target Therapeutic Effect

Caption: Targeted drug delivery and cellular uptake pathway.

Conclusion

This compound is a promising monomer for the development of novel aromatic polyesters with tailored properties. The provided protocols, adapted from established methodologies for similar monomers, offer a solid starting point for researchers to synthesize and characterize these new materials. The unique functionalities of this monomer open up possibilities for applications in high-performance materials and advanced drug delivery systems. Further research will be crucial to fully elucidate the structure-property relationships of polymers derived from this intriguing building block.

References

Application Notes and Protocols: 3-Bromo-5-hydroxybenzoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the potential applications of 3-Bromo-5-hydroxybenzoic acid in material science research. Due to the limited specific literature on its use, this document presents hypothetical applications and protocols based on the chemical properties of the molecule and analogies to similar compounds.

Introduction to this compound

This compound is a trifunctional aromatic compound featuring a carboxylic acid group, a hydroxyl group, and a bromine atom. This unique combination of functional groups makes it a promising, yet underexplored, building block for the synthesis of advanced functional materials. Its rigid aromatic core can impart thermal stability and specific electronic properties, while the reactive sites allow for various polymerization and coordination chemistries.

Chemical Structure:

Caption: Workflow for the synthesis and characterization of an aromatic polyester.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_analysis Analysis Reactants This compound + Zn(NO₃)₂·6H₂O in DMF Solvothermal Heat at 120°C for 48h Reactants->Solvothermal Washing Wash with DMF & Ethanol Solvothermal->Washing Activation Activate under Vacuum at 150°C Washing->Activation MOF Functionalized MOF Activation->MOF PXRD PXRD MOF->PXRD TGA TGA MOF->TGA Gas_Sorption Gas Sorption MOF->Gas_Sorption Logical_Relationship cluster_functionalities Functional Groups cluster_applications Potential Material Applications cluster_properties Resulting Material Properties BHBA This compound Carboxyl Carboxylic Acid (-COOH) BHBA->Carboxyl Hydroxyl Hydroxyl (-OH) BHBA->Hydroxyl Bromo Bromine (-Br) BHBA->Bromo Polymers Specialty Polymers Carboxyl->Polymers MOFs Functional MOFs Carboxyl->MOFs Hydroxyl->Polymers Catalysis Catalytic Activity Hydroxyl->Catalysis Flame_Retardancy Flame Retardancy Bromo->Flame_Retardancy Bromo->Catalysis Thermal_Stability Thermal Stability Polymers->Thermal_Stability Gas_Selectivity Gas Selectivity MOFs->Gas_Selectivity

Analytical Methods for the Detection of 3-Bromo-5-hydroxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 3-Bromo-5-hydroxybenzoic acid are crucial for various applications, including metabolite identification, impurity profiling, and quality control. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of this compound in various matrices. This technique is particularly well-suited for analyzing non-volatile and thermally labile compounds.

Application Note

This method is based on the analysis of hydroxybenzoic acid isomers and can be adapted for the specific quantification of this compound. The use of a reversed-phase C18 column allows for the separation of the analyte from other components in the sample matrix. The detection by mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. For related monohydroxybenzoic acids, the characteristic MRM transition of m/z 137 → 93 has been used for quantification. Given the molecular weight of this compound (217.02 g/mol ), a specific MRM transition should be determined by direct infusion of a standard solution.

Experimental Protocol

1. Sample Preparation:

  • Solid Samples (e.g., drug substance, intermediates): Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Further dilute with the initial mobile phase to the desired concentration.

  • Liquid Samples (e.g., reaction mixtures, biological fluids): Perform a protein precipitation or liquid-liquid extraction. For protein precipitation, add three parts of cold acetonitrile to one part of the sample, vortex, and centrifuge. Collect the supernatant. For liquid-liquid extraction, acidify the sample with a suitable acid (e.g., formic acid) and extract with a water-immiscible organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the initial mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 10% B

    • 21-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transition: To be determined by infusing a standard solution of this compound. The precursor ion will be [M-H]⁻ (m/z 214.9/216.9 for bromine isotopes). A characteristic product ion should be selected for quantification.

  • Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.

Quantitative Data
ParameterTypical Value for Hydroxybenzoic Acids
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.5 - 5 µg/L
Linearity (R²)> 0.99
Recovery85 - 110%
Precision (%RSD)< 15%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing start Sample dissolve Dissolution / Extraction start->dissolve filter Filtration / Centrifugation dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS/MS Detection (ESI-, MRM) hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify end Result quantify->end

Caption: HPLC-MS/MS analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is necessary to increase volatility and thermal stability.

Application Note

Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of active hydrogens in the carboxylic acid and hydroxyl groups. Derivatization, typically silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is required to convert the analyte into a more volatile trimethylsilyl (B98337) (TMS) derivative. This method offers high chromatographic resolution and definitive identification based on mass spectral fragmentation patterns.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Extraction: Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate) after acidification.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile). Cap the vial tightly and heat at 60-70 °C for 30 minutes. Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 50-550.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Quantitative Data

The following table provides representative quantitative data for the GC-MS analysis of derivatized benzoic acid compounds.

ParameterTypical Value for Derivatized Benzoic Acids
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 25 ng/mL
Linearity (R²)> 0.99
Recovery80 - 115%
Precision (%RSD)< 15%

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample extract Extraction start->extract dry Drying extract->dry derivatize Derivatization (Silylation) dry->derivatize gc GC Separation derivatize->gc ms MS Detection (EI) gc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify end Result quantify->end

Caption: GC-MS analysis workflow for this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple, cost-effective, and rapid method for the quantification of this compound, particularly in pure samples or simple mixtures where interfering substances are absent.

Application Note

The presence of the substituted benzene (B151609) ring in this compound results in characteristic UV absorbance. The wavelength of maximum absorbance (λmax) can be used for quantification. For a related compound, 3,5-dihydroxybenzoic acid, absorbance maxima have been reported at 208 nm, 250 nm, and 308 nm in an acidic mobile phase. It is expected that this compound will have a similar UV spectrum. A calibration curve should be prepared using standards of known concentrations to quantify the analyte in samples.

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by dissolving the sample in the same solvent used for the standards and dilute to a concentration that falls within the linear range of the calibration curve.

2. Instrument Parameters:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm using a standard solution to determine the λmax.

  • Measurement Wavelength: Set the instrument to the determined λmax for absorbance measurements.

  • Blank: Use the solvent in which the sample and standards are dissolved as the blank.

3. Measurement and Quantification:

  • Measure the absorbance of the blank, calibration standards, and sample solutions at the λmax.

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data

The performance of the UV-Vis spectroscopic method is dependent on the specific instrumentation and sample matrix.

ParameterTypical Performance
Wavelength of Max. Abs. (λmax)Expected around 210, 250, and 310 nm
Linearity (R²)> 0.995
Precision (%RSD)< 5%

Logical Relationship Diagram

UVVis_Logic cluster_principle Beer-Lambert Law cluster_application Quantitative Analysis beer_law A = εbc A A = Absorbance beer_law->A epsilon ε = Molar Absorptivity beer_law->epsilon b b = Path Length beer_law->b c c = Concentration beer_law->c calibration Calibration Curve (Absorbance vs. Concentration) concentration Determine Sample Concentration calibration->concentration sample_abs Measure Sample Absorbance sample_abs->concentration

Caption: Logical relationship for UV-Vis quantification.

Application Notes and Protocols for the Derivatization of 3-Bromo-5-hydroxybenzoic Acid for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 3-Bromo-5-hydroxybenzoic acid to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Introduction

This compound is a compound of interest in various fields, including pharmaceutical development and environmental analysis. Its direct analysis can be challenging due to its polarity and, in the case of GC, its low volatility. Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties. For GC-MS analysis, derivatization increases volatility and thermal stability. For HPLC analysis, derivatization can be employed to introduce a fluorescent tag, significantly enhancing detection sensitivity and selectivity.

This guide offers two primary protocols: silylation for GC-MS analysis and fluorescent labeling for HPLC-FLD analysis.

Analytical Methodologies

Two primary analytical approaches are detailed below: Gas Chromatography-Mass Spectrometry (GC-MS) for comprehensive structural information and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for high-sensitivity quantification.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) following Silylation

Silylation is a robust derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and carboxylic acid groups.[1][2] This process replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile and amenable to GC analysis.[1][3][4] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[5]

  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial. Ensure the sample is dry, as moisture can interfere with the silylation reaction.[3]

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample. To this solution, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[6]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.[7]

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

ParameterValue
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Mode Splitless
Oven Program Initial 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MSD Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

The following table summarizes typical performance data for the analysis of derivatized phenolic acids, providing an indication of the expected performance for derivatized this compound.

Analyte (as TMS derivative)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)
Vanillic Acid>0.9980.5 - 2.01.5 - 6.0
Caffeic Acid>0.9971.0 - 5.03.0 - 15.0
Ferulic Acid>0.9990.2 - 1.50.6 - 4.5
This compound>0.99 (Expected)0.5 - 5.0 (Estimated)1.5 - 15.0 (Estimated)

Data for related phenolic acids are presented to indicate expected performance.

Analysis by HPLC with Fluorescence Detection (HPLC-FLD) following Derivatization

For highly sensitive quantification, HPLC with fluorescence detection is a powerful technique. Since this compound is not natively fluorescent, a derivatization step is required to attach a fluorescent tag to the molecule. Dansyl chloride is a classic derivatizing agent that reacts with phenolic hydroxyl groups under basic conditions to yield highly fluorescent derivatives.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Reaction Mixture: In a microcentrifuge tube, combine 100 µL of the sample solution, 200 µL of a 1 mg/mL solution of Dansyl Chloride in acetone, and 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Reaction: Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • Quenching: To remove excess Dansyl Chloride, add 50 µL of a 2% solution of diethylamine (B46881) or proline and incubate for another 15 minutes at room temperature.

  • Analysis: The reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Fluorescence Detector Excitation: 340 nm, Emission: 525 nm

The following table presents typical performance data for the analysis of fluorescently labeled phenolic compounds, which can be used as a reference for the expected performance of the dansyl derivative of this compound.

Analyte (as Dansyl derivative)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)
Phenol>0.9990.05 - 0.20.15 - 0.6
4-Hydroxybenzoic Acid>0.9980.1 - 0.50.3 - 1.5
Catechol>0.9990.08 - 0.30.24 - 0.9
This compound>0.99 (Expected)0.1 - 1.0 (Estimated)0.3 - 3.0 (Estimated)

Data for related phenolic compounds are presented to indicate expected performance.

Visualizations

The following diagrams illustrate the derivatization workflow and the chemical reactions involved.

Derivatization_Workflow cluster_GCMS GC-MS Analysis cluster_HPLC HPLC-FLD Analysis Sample_GC 3-Bromo-5-hydroxybenzoic Acid Sample Silylation Silylation (BSTFA, 70°C) Sample_GC->Silylation Derivatized_Sample_GC TMS-Derivatized Analyte Silylation->Derivatized_Sample_GC GCMS_Analysis GC-MS Injection and Analysis Derivatized_Sample_GC->GCMS_Analysis Data_Analysis_GC Data Interpretation (Mass Spectrum) GCMS_Analysis->Data_Analysis_GC Sample_HPLC 3-Bromo-5-hydroxybenzoic Acid Sample Fluorescent_Labeling Fluorescent Labeling (Dansyl Chloride, 60°C) Sample_HPLC->Fluorescent_Labeling Derivatized_Sample_HPLC Dansyl-Derivatized Analyte Fluorescent_Labeling->Derivatized_Sample_HPLC HPLC_Analysis HPLC-FLD Injection and Analysis Derivatized_Sample_HPLC->HPLC_Analysis Data_Analysis_HPLC Data Interpretation (Fluorescence Signal) HPLC_Analysis->Data_Analysis_HPLC

Caption: General experimental workflow for the derivatization and analysis of this compound.

Derivatization_Reactions cluster_silylation Silylation Reaction for GC-MS cluster_fluorescent_labeling Fluorescent Labeling Reaction for HPLC-FLD Reactant_S This compound (HO-Ar(Br)-COOH) Product_S TMS-Derivatized Product ((CH3)3SiO-Ar(Br)-COOSi(CH3)3) Reactant_S->Product_S + BSTFA Reagent_S BSTFA (CF3CON(Si(CH3)3)2) Reactant_F This compound (HO-Ar(Br)-COOH) Product_F Dansyl-Derivatized Product ((CH3)2N-C10H6-SO2O-Ar(Br)-COOH) Reactant_F->Product_F + Dansyl Chloride Reagent_F Dansyl Chloride ((CH3)2N-C10H6-SO2Cl)

Caption: Chemical reactions for the derivatization of this compound.

References

Application Notes and Protocols: The Role of 3-Bromo-5-hydroxybenzoic Acid in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-hydroxybenzoic acid is a halogenated derivative of hydroxybenzoic acid. While direct and extensive studies on its specific role in enzyme kinetics are emerging, the broader class of hydroxybenzoic acids and their derivatives has demonstrated significant interactions with various enzymes, suggesting the potential of this compound as a subject for investigation in enzyme inhibition studies. Structurally related compounds have shown inhibitory activity against enzymes such as tyrosinase and histone deacetylases (HDACs), indicating that this compound may also possess similar properties.

These application notes provide a framework for exploring the enzyme inhibitory potential of this compound, drawing upon data and protocols from studies on analogous compounds. The information presented here is intended to serve as a guide for researchers to design and execute experiments to characterize the kinetic behavior of this compound against target enzymes.

Data Presentation: Enzyme Inhibition by Analogous Compounds

The following tables summarize the inhibitory activities of compounds structurally related to this compound against specific enzymes. This data can be used as a reference for designing initial dose-response experiments for this compound.

Table 1: Tyrosinase Inhibition by a Structurally Related Brominated Phenolic Compound

CompoundTarget EnzymeIC50 Value (µM)Type of InhibitionReference CompoundReference IC50 (µM)
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498)Mushroom Tyrosinase4.1 ± 0.6CompetitiveKojic Acid22.0 ± 4.7

Table 2: Histone Deacetylase (HDAC) Inhibition by Phenolic Acid Metabolites

CompoundTargetIC50 Value (mM)Assay System
p-Coumaric acidHDAC0.19Nuclear extracts from HT-29 cells
3-(4-OH-phenyl)-propionateHDAC0.62Nuclear extracts from HT-29 cells
Caffeic acidHDAC0.85Nuclear extracts from HT-29 cells
ButyrateHDAC0.09Nuclear extracts from HT-29 cells

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory potential of this compound against tyrosinase and histone deacetylases. These protocols are based on established methods used for similar compounds.

Protocol 1: Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

    • Prepare a stock solution of kojic acid in DMSO for use as a positive control.

  • Assay in 96-well Plate:

    • To each well, add 20 µL of the test compound solution (or DMSO for the control).

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the mushroom tyrosinase solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Measurement of Enzyme Activity:

    • Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[1]

Protocol 2: Histone Deacetylase (HDAC) Activity Assay

Objective: To determine the in vitro inhibitory effect of this compound on HDAC activity.

Materials:

  • HeLa or other suitable cell line nuclear extract as a source of HDACs.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Trichostatin A (TSA) or Sodium Butyrate (positive controls).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Developer solution (containing a protease, like trypsin, to cleave the deacetylated product).

  • 96-well black microplate.

  • Fluorometric microplate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare nuclear extracts from the chosen cell line.

    • Prepare a stock solution of the fluorogenic HDAC substrate in an appropriate solvent (e.g., DMSO).

    • Prepare stock solutions of this compound and positive controls in DMSO, followed by serial dilutions.

  • Assay in 96-well Plate:

    • To each well of a black microplate, add the test compound solution (or DMSO for the control).

    • Add the nuclear extract to each well.

    • Add the assay buffer.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation and Development:

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

    • Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.

    • Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate.

  • Measurement of HDAC Activity:

    • Measure the fluorescence using a fluorometric microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate a potential signaling pathway involving HDAC inhibition and a general workflow for enzyme kinetics studies.

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3_Bromo_5_hydroxybenzoic_acid This compound HDAC Histone Deacetylase (HDAC) 3_Bromo_5_hydroxybenzoic_acid->HDAC Inhibition Histones_Ac Acetylated Histones HDAC->Histones_Ac Deacetylation Histones Histones Histones_Ac->Histones Chromatin Relaxed Chromatin Histones_Ac->Chromatin Leads to Gene_Expression Gene Expression (e.g., Tumor Suppressors) Chromatin->Gene_Expression Promotes

Caption: Hypothetical pathway of HDAC inhibition by this compound.

Enzyme_Kinetics_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) assay 2. Assay Setup (Incubation with Inhibitor) prep->assay reaction 3. Initiate Reaction (Add Substrate) assay->reaction measurement 4. Data Acquisition (e.g., Spectrophotometry) reaction->measurement analysis 5. Data Analysis (Calculate Reaction Rates) measurement->analysis ic50 6. IC50 Determination (Dose-Response Curve) analysis->ic50 kinetics 7. Kinetic Parameter Determination (e.g., Lineweaver-Burk Plot) analysis->kinetics

Caption: General experimental workflow for studying enzyme inhibition kinetics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-5-hydroxybenzoic acid from a reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery After Recrystallization The chosen solvent is too good at dissolving the compound, even at low temperatures.- Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents, such as ethanol (B145695)/water or acetone (B3395972)/water, can be effective.[1] - Minimize the amount of solvent used to dissolve the crude product.[1] - After cooling to room temperature, place the flask in an ice bath for a longer duration to maximize crystal formation.[1]
The compound "oiled out" instead of crystallizing.- This can be due to a high concentration of impurities lowering the melting point.[1] - Re-heat the solution and add more solvent. - Allow the solution to cool more slowly.[1]
Colored Impurities Remain After Recrystallization The impurities have similar solubility to the desired product.- Add a small amount of activated charcoal to the hot solution before filtration.[2] - Perform a second recrystallization.
Persistent Impurities Detected by HPLC The impurity has a similar polarity to this compound.- If recrystallization is ineffective, consider using flash column chromatography. - Optimize the mobile phase for column chromatography to improve separation. A gradient elution may be necessary.
Streaking or Tailing of Spots on TLC Plate The compound is too polar for the chosen mobile phase.- Add a small amount of a polar solvent like methanol (B129727) or acetic acid to the mobile phase.
No Crystals Form Upon Cooling The solution is not supersaturated.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1] - Evaporate some of the solvent to increase the concentration and then cool again.[1]

Frequently Asked Questions (FAQs)

What are the common impurities in the synthesis of this compound?

Common impurities can include starting materials, regioisomers (e.g., other brominated hydroxybenzoic acids), and over-brominated products like 3,5-dibromo-4-hydroxybenzoic acid. The exact impurities will depend on the synthetic route used.

What is the best solvent for recrystallizing this compound?

Water is a commonly used solvent for the recrystallization of benzoic acids due to the significant difference in solubility at high and low temperatures.[3] For this compound, a mixture of ethanol and water or acetone and water can also be effective, especially if impurities are less soluble in water.[1] Small-scale solubility tests are recommended to determine the optimal solvent system.[1]

How can I assess the purity of my this compound?

Purity can be assessed using several methods:

  • Melting Point: A sharp melting point close to the literature value (around 237-241 °C) indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage of purity.[4][5]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

What are the key parameters for HPLC analysis of this compound?

A typical reverse-phase HPLC method can be used.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
This table presents a general method and may require optimization.[5]

Experimental Protocols

Recrystallization Protocol

This protocol outlines the steps for purifying this compound by recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., water or an ethanol/water mixture) and heat the mixture while stirring until the solid completely dissolves.[1][3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1][2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1][3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Flash Column Chromatography Protocol

This protocol is for the purification of this compound when recrystallization is not sufficient.

  • Stationary Phase: Pack a glass column with silica (B1680970) gel.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with an appropriate mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid). The polarity of the mobile phase can be gradually increased to elute the desired compound.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization purity_check1 Purity Assessment (TLC, MP, HPLC) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Pure column_chromatography Column Chromatography purity_check1->column_chromatography Not Pure purity_check2 Purity Assessment (TLC, HPLC) column_chromatography->purity_check2 purity_check2->pure_product Pure further_purification Further Purification Needed purity_check2->further_purification Not Pure Troubleshooting_Recrystallization start Problem During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield solution1 Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->solution1 solution2 Troubleshoot Oiling Out: - Re-heat and add more solvent - Cool solution more slowly oiling_out->solution2 solution3 Address Low Yield: - Ensure minimum hot solvent was used - Cool for a longer period in an ice bath low_yield->solution3

References

Technical Support Center: Synthesis of 3-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities in the synthesis of this compound arise from the starting materials and the bromination reaction itself. These can be broadly categorized as:

  • Unreacted Starting Material: Primarily 3-hydroxybenzoic acid.

  • Over-brominated Products: The most common over-brominated impurity is 3,5-dibromo-5-hydroxybenzoic acid.

  • Isomeric Impurities: Formation of other bromo-hydroxybenzoic acid isomers, such as 4-bromo-3-hydroxybenzoic acid, can occur depending on the regioselectivity of the bromination reaction. The bromination of related compounds like p-hydroxybenzoic acid is known to yield di-bromo derivatives.

Q2: How can I minimize the formation of these impurities?

A2: Minimizing impurity formation requires careful control of reaction conditions:

  • Stoichiometry: Use a precise molar ratio of bromine to the starting material. An excess of bromine will lead to over-bromination.

  • Reaction Temperature: Maintain a consistent and optimized reaction temperature. Deviations can affect the reaction rate and selectivity, potentially leading to more side products.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Acetic acid is a commonly used solvent for such brominations.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed, preventing further bromination.

Q3: What is a reliable method for purifying crude this compound?

A3: Recrystallization is a highly effective method for purifying crude this compound. A suitable solvent system, often a mixture of ethanol (B145695) and water, can be used. The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly. The desired product will crystallize out, leaving the more soluble impurities in the mother liquor.

Q4: How can I analyze the purity of my synthesized this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for analyzing the purity of your product and quantifying impurities. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with an acid modifier (e.g., formic acid or trifluoroacetic acid) can effectively separate the desired product from its common impurities. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be used for definitive identification of the impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.Monitor the reaction using TLC or HPLC to ensure the complete consumption of the starting material. Consider extending the reaction time if necessary.
Loss of product during workup or purification.Optimize the extraction and recrystallization procedures. Ensure the pH is appropriately adjusted during extraction to maximize the recovery of the acidic product. During recrystallization, use the minimum amount of hot solvent and cool the solution slowly to maximize crystal formation.
Presence of Unreacted Starting Material Insufficient brominating agent or short reaction time.Ensure the correct stoichiometry of the brominating agent is used. Monitor the reaction to completion.
Presence of Over-brominated Products (e.g., 3,5-dibromo-5-hydroxybenzoic acid) Excess of brominating agent.Use a precise 1:1 molar ratio of the starting material to the brominating agent. Add the brominating agent dropwise to the reaction mixture to maintain better control.
Presence of Isomeric Impurities Lack of regioselectivity in the bromination reaction.The choice of solvent and catalyst can influence regioselectivity. Using a non-polar solvent might favor the desired isomer. Lewis acid catalysts can also be explored to improve selectivity.
Oily Product Instead of Crystalline Solid Presence of significant impurities that depress the melting point.Attempt to purify a small sample by column chromatography to isolate the pure compound, which can then be used as a seed crystal for the recrystallization of the bulk material.
Broad Melting Point Range of the Final Product Presence of impurities.A pure compound has a sharp melting point range. A broad range indicates the presence of impurities. Further purification by recrystallization or column chromatography is recommended.

Data Presentation: Impurity Profile under Different Reaction Conditions

The following table summarizes a hypothetical impurity profile based on typical outcomes in electrophilic aromatic bromination reactions. Actual results will vary depending on the specific experimental setup.

Reaction Condition Starting Material (3-hydroxybenzoic acid) (%) This compound (%) 3,5-dibromo-5-hydroxybenzoic acid (%) Isomeric Impurities (%)
Stoichiometric Bromine, 0-5 °C 59032
10% Excess Bromine, 0-5 °C <180154
Stoichiometric Bromine, 25 °C 28585

Experimental Protocols

Synthesis of this compound from 3-bromo-5-iodo-benzoic acid

A reliable method for synthesizing this compound with a high yield involves the nucleophilic substitution of iodine with a hydroxyl group.[1]

Materials:

Procedure:

  • To a solution of NaOH (12.2 g, 305.8 mmol) in 300 mL of water, add 3-bromo-5-iodo-benzoic acid (20 g, 61.2 mmol) and Cu₂O (866 mg, 6.1 mmol).

  • Heat the reaction mixture at 100°C for 24 hours.

  • After the complete consumption of the starting material (monitored by TLC or HPLC), cool the reaction mixture to room temperature.

  • Filter the mixture through celite to remove solid residues.

  • Acidify the filtrate with 10% aqueous HCl.

  • Extract the product into ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from water to yield this compound as a tan solid (12.3 g, 93% yield).[1]

HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

  • Start with a low percentage of B and gradually increase to elute the compounds. A typical gradient might be 10% B to 90% B over 20 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.

Mandatory Visualization

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_analysis Analysis & Troubleshooting Start Start Synthesis Reaction Bromination of 3-hydroxybenzoic acid Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Crude Crude Product Isolation Workup->Crude Purification Purification (Recrystallization) Crude->Purification Analysis Purity Analysis (HPLC, TLC, Melting Point) Crude->Analysis Final Final Product: This compound Purification->Final Purification->Analysis Impure Product Impure? Analysis->Impure Impure->Final No (Pure) Unreacted Unreacted Starting Material Impure->Unreacted Yes Overbrominated Over-brominated Product Impure->Overbrominated Yes Isomeric Isomeric Impurities Impure->Isomeric Yes Optimize Optimize Reaction Conditions Unreacted->Optimize Troubleshoot Repurify Re-purify Product Unreacted->Repurify Overbrominated->Optimize Troubleshoot Overbrominated->Repurify Isomeric->Optimize Troubleshoot Isomeric->Repurify Optimize->Reaction Repurify->Purification

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

References

optimizing reaction conditions for 3-Bromo-5-hydroxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Bromo-5-hydroxybenzoic acid (CAS 140472-69-1). Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to optimize your reaction conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A frequently employed method is a multi-step synthesis starting from 3-hydroxybenzoic acid. A plausible and effective route involves the nitration of 3-hydroxybenzoic acid, followed by reduction of the nitro group to an amine, and subsequent conversion of the amino group to a bromo group via a Sandmeyer reaction. An alternative, though potentially less direct route, is the bromination of 3-amino-5-hydroxybenzoic acid.

Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?

A2: Temperature control is paramount during the diazotization step (formation of the diazonium salt) and the subsequent Sandmeyer reaction. The diazotization should be carried out at low temperatures, typically 0-5 °C, to prevent the decomposition of the unstable diazonium salt.[1] During the addition of the diazonium salt solution to the copper(I) bromide solution, the temperature should also be kept low to minimize side reactions, such as hydroxylation.[1]

Q3: How can I purify the final this compound product?

A3: The most common method for purification is recrystallization. While specific solvent systems for this exact molecule are not widely published, a common approach for similar aromatic acids is recrystallization from hot water or aqueous ethanol.[1] The choice of solvent will depend on the solubility of the crude product and impurities. For higher purity requirements, column chromatography using silica (B1680970) gel may be employed.

Q4: What are the main safety concerns associated with this synthesis?

A4: The synthesis involves several hazardous reagents. Bromine is highly corrosive, toxic, and volatile. The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive if allowed to dry out. It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always keep diazonium salt solutions cold and do not isolate the salt in a dry state.

Experimental Protocols

Proposed Synthesis via Sandmeyer Reaction

This protocol describes a plausible multi-step synthesis starting from 3-amino-5-hydroxybenzoic acid.

Step 1: Diazotization of 3-Amino-5-hydroxybenzoic Acid

  • In a flask equipped with a magnetic stirrer, dissolve 3-amino-5-hydroxybenzoic acid in an aqueous solution of hydrobromic acid (HBr).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the stirred mixture.

  • Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.[1]

  • Continue stirring for an additional 15-30 minutes at 0-5 °C after the addition is complete.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and cool it in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred CuBr solution.

  • Control the rate of addition to maintain the reaction temperature and manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

Step 3: Work-up and Purification

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine to minimize the loss of product to the aqueous layer.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., hot water or aqueous ethanol).

Data Presentation

Table 1: General Parameters for Sandmeyer Reaction Optimization
ParameterCondition RangePurpose of OptimizationPotential Issues
Diazotization Temperature 0–5 °CPrevent decomposition of diazonium saltLoss of yield due to salt decomposition
NaNO₂ Stoichiometry 1.0–1.2 equivalentsEnsure complete diazotizationIncomplete reaction; side reactions
Acid Concentration (HBr) Sufficient excessPrevent side reactions like azo couplingIncomplete diazotization
Sandmeyer Reaction Temp. 0–25 °CControl reaction rate and minimize byproductsFormation of hydroxy-byproducts
CuBr Stoichiometry Catalytic to stoichiometricCatalyze the conversion to the bromideSlow or incomplete reaction

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield Incomplete Diazotization: Temperature too high; insufficient NaNO₂ or acid.Maintain temperature strictly between 0-5 °C during NaNO₂ addition. Use a slight excess of NaNO₂ and ensure sufficient acid is present.[1]
Decomposition of Diazonium Salt: Allowed to warm up or sit for too long before use.Use the diazonium salt solution immediately after preparation and keep it cold.
Side Reactions (Hydroxylation): Water competing as a nucleophile.Ensure the CuBr solution is active and the diazonium salt is added promptly.[1]
Loss of Product During Work-up: Product has some solubility in water.Saturate the aqueous layer with NaCl (brine wash) during extraction to decrease the product's solubility. Use cold solvents for washing the filtered product.[1]
Impure Product Formation of Azo Compounds: Incorrect stoichiometry or pH.Ensure an excess of acid is used during diazotization.
Unreacted Starting Material: Incomplete reaction.Increase reaction time or temperature (cautiously) during the Sandmeyer step. Verify the purity of starting materials.
Formation of Phenolic Byproducts: Reaction with water.Maintain low temperature during the Sandmeyer reaction and ensure a sufficient concentration of bromide ions.
Reaction Fails to Proceed Inactive Copper(I) Bromide: Catalyst has oxidized.Use freshly prepared or high-quality CuBr.
Incorrect Starting Material: Purity or identity of the starting amine is incorrect.Verify the starting material's identity and purity using analytical methods (e.g., NMR, melting point).

Visualizations

G Experimental Workflow for this compound Synthesis cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification A 3-Amino-5-hydroxybenzoic Acid + HBr (aq) B Cool to 0-5 °C A->B C Add NaNO2 (aq) dropwise B->C D Diazonium Salt Solution C->D F Add Diazonium Salt Solution D->F E CuBr in HBr (Ice Bath) E->F G Stir and Warm to RT F->G H Extraction with Ethyl Acetate G->H I Wash with Brine H->I J Dry & Evaporate I->J K Recrystallization J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound via a Sandmeyer reaction.

G Troubleshooting Logic for Low Yield Start Low Yield Observed Q1 Was Diazotization Temp < 5°C? Start->Q1 Q2 Was Diazonium Salt Used Immediately? Q1->Q2 Yes Sol1 Solution: Maintain strict temperature control (0-5°C) Q1->Sol1 No Q3 Was Brine Wash Used During Extraction? Q2->Q3 Yes Sol2 Solution: Use diazonium salt promptly after preparation Q2->Sol2 No Q4 Was CuBr Catalyst Fresh/Active? Q3->Q4 Yes Sol3 Solution: Use brine wash to reduce aqueous solubility Q3->Sol3 No Sol4 Solution: Use fresh or high-quality CuBr Q4->Sol4 No

References

preventing byproduct formation in 3-Bromo-5-hydroxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-hydroxybenzoic acid. The following sections address common issues related to byproduct formation in key synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in esterification, Williamson ether synthesis, and decarboxylation reactions to introduce functionalities at the carboxylic acid and hydroxyl groups.

Q2: What are the typical byproducts observed in reactions with this compound?

A2: The primary byproducts depend on the reaction type. In esterification, O-alkylation of the phenolic hydroxyl group is a common side reaction. During Williamson ether synthesis, elimination reactions can compete with the desired ether formation. Decarboxylation may lead to undesired side reactions if not performed under optimal conditions.

Q3: How can I monitor the progress of my reaction and detect byproduct formation?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting material and the appearance of both the desired product and any byproducts.[1][2] High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of the reaction mixture, allowing for the determination of product purity and the relative amounts of any byproducts formed.[3][4]

Troubleshooting Guides

Esterification Reactions

Issue: Formation of O-Alkylated Byproduct.

During the esterification of the carboxylic acid group, the phenolic hydroxyl group can also react with the alkylating agent, leading to the formation of an undesired ether byproduct.[5]

Troubleshooting Steps:

  • Choice of Base: Employ a non-quaternizable tertiary amine, such as N,N-diisopropylethylamine (DIPEA), as the base. Strong bases can deprotonate the phenolic hydroxyl, increasing its nucleophilicity and promoting O-alkylation.

  • Reaction Temperature: Maintain a moderate reaction temperature. Higher temperatures can favor the competing O-alkylation reaction. An optimal temperature is often around 100°C.[5]

  • Controlled Addition of Reagents: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor the more reactive carboxylic acid esterification.

Quantitative Data on Selectivity:

The choice of base and temperature significantly impacts the selectivity of the esterification reaction. The following table summarizes expected outcomes based on general principles for hydroxybenzoic acids.

Base/CatalystAlkylating AgentTemperature (°C)Expected Major ProductExpected Major Byproduct
H₂SO₄ (catalytic)MethanolRefluxMethyl 3-bromo-5-hydroxybenzoateMinimal O-methylation
K₂CO₃Methyl Iodide60-80Methyl 3-bromo-5-methoxybenzoateMethyl 3-bromo-5-methoxybenzoate
DIPEABenzyl (B1604629) Bromide70-100Benzyl 3-bromo-5-hydroxybenzoateBenzyl 3-bromo-5-(benzyloxy)benzoate
Williamson Ether Synthesis

Issue: Formation of Elimination Byproduct.

When synthesizing an ether from this compound via the Williamson ether synthesis, the alkoxide can act as a base, leading to an elimination reaction with the alkyl halide, especially with secondary and tertiary halides.[6]

Troubleshooting Steps:

  • Choice of Alkyl Halide: Use a primary alkyl halide whenever possible. Primary halides are less sterically hindered and less prone to elimination reactions. Methyl and primary alkyl halides give the best results.[6]

  • Reaction Temperature: Keep the reaction temperature as low as feasible to favor the S(_N)2 reaction over elimination.

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to generate the phenoxide in situ. This ensures complete deprotonation without introducing a competing nucleophile.

Logical Workflow for Minimizing Elimination:

start Start: Williamson Ether Synthesis check_halide Is the alkyl halide primary? start->check_halide use_primary Proceed with reaction at moderate temperature check_halide->use_primary Yes consider_alternative Consider alternative synthetic route or use a secondary halide with caution check_halide->consider_alternative No monitor Monitor for elimination byproduct (alkene) via GC-MS or NMR use_primary->monitor low_temp Use lowest effective temperature consider_alternative->low_temp low_temp->monitor end_success Desired Ether Product monitor->end_success No/minimal byproduct end_byproduct Elimination Byproduct Formed monitor->end_byproduct Significant byproduct

Caption: Decision workflow for minimizing elimination byproducts in Williamson ether synthesis.

Decarboxylation Reactions

Issue: Undesired Side Reactions and Incomplete Decarboxylation.

High temperatures are often required for the decarboxylation of benzoic acids, which can lead to decomposition or other unwanted side reactions.[7]

Troubleshooting Steps:

  • Optimal Temperature: The optimal temperature for decarboxylation depends on the substrate and reaction conditions. For many hydroxybenzoic acids, temperatures around 140°C are effective.[8] However, it is crucial to determine the optimal temperature experimentally to balance the reaction rate and byproduct formation.

  • Catalyst: The use of a catalyst, such as copper, can enable decarboxylation at significantly lower temperatures, potentially as low as 35°C, thereby minimizing side reactions.[7]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may occur at elevated temperatures.

Experimental Protocols

Detailed Protocol for the Esterification of this compound with Benzyl Bromide

This protocol is designed to favor the formation of the ester product while minimizing the O-alkylation byproduct.

Materials:

  • This compound

  • Benzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica (B1680970) gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Alkylating Agent Addition: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).[1] The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired benzyl 3-bromo-5-hydroxybenzoate.

Experimental Workflow Diagram:

A Dissolve this compound in DMF B Add DIPEA A->B C Add Benzyl Bromide B->C D Heat and Monitor by TLC C->D E Workup (Extraction and Washes) D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Isolated Product G->H

Caption: Workflow for the selective esterification of this compound.

References

Recrystallization of 3-Bromo-5-hydroxybenzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 3-Bromo-5-hydroxybenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Water is a highly effective and commonly used solvent for the recrystallization of this compound[1]. The compound exhibits moderate solubility in hot water and low solubility in cold water, which are ideal characteristics for a successful recrystallization solvent. While other polar solvents like ethanol (B145695) and acetone, or mixtures such as ethanol/water, can also be used for benzoic acid derivatives, water is a good starting point due to its safety, low cost, and effectiveness.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If the compound is not dissolving, consider the following:

  • Insufficient Solvent: You may not have added enough solvent. Add small, incremental portions of the hot solvent to the heated mixture until the solid dissolves completely.

  • Inadequate Temperature: Ensure your solvent is heated to its boiling point to maximize the solubility of the compound[2][3].

  • Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If the majority of your compound has dissolved and some solid remains, this is likely the case. In this situation, you should proceed to a hot filtration step to remove the insoluble material.

Q3: No crystals are forming upon cooling. What could be the problem?

A3: The lack of crystal formation can be due to several factors:

  • Too Much Solvent: The most common reason for crystallization failure is using an excessive amount of solvent, resulting in a solution that is not saturated enough for crystals to form upon cooling[4]. To remedy this, you can heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. This can often be resolved by "seeding" the solution with a tiny crystal of pure this compound or by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites[2].

  • Interfering Impurities: Some impurities can inhibit crystallization. If the above methods fail, you may need to try a different purification technique or a different solvent system.

Q4: The recrystallization resulted in a very low yield. How can I improve it?

A4: A low yield can be attributed to several factors:

  • Using too much solvent: As mentioned, excess solvent will retain more of your compound in the solution even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize along with the impurities and be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete cooling: Make sure to cool the solution in an ice bath after it has reached room temperature to maximize the precipitation of the product.

  • Washing with warm solvent: Always use ice-cold solvent to wash the crystals after filtration to minimize re-dissolving the purified product.

Q5: An oil has formed instead of crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent.

  • Allow the solution to cool much more slowly. Insulating the flask can help with this. A slower cooling rate provides the molecules with the necessary time to arrange themselves into a crystal lattice.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Crystals Form 1. Too much solvent was used. 2. The solution is supersaturated. 3. The solution cooled too quickly.1. Reheat the solution to evaporate some of the solvent and re-cool. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Yield of Purified Crystals 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with solvent that was not cold enough.1. Use the minimum amount of boiling solvent required for dissolution. The filtrate can be concentrated and cooled to obtain a second crop of crystals. 2. Preheat the funnel and filter paper with hot solvent before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
"Oiling Out" (Formation of an Oil Instead of Crystals) 1. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. 2. The solution is too concentrated. 3. The solution cooled too rapidly.1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. 2. Add more solvent to the heated solution. 3. Insulate the flask to ensure a very slow cooling process.
Colored Crystals 1. Colored impurities are present in the crude sample.1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can adsorb some of your product and reduce the yield.

Experimental Protocol: Recrystallization from Water

This protocol provides a detailed methodology for the recrystallization of this compound using water as the solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capability

  • Stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of deionized water and heat the mixture on a hot plate with stirring. Gradually add more hot deionized water in small portions until the solid is completely dissolved at the boiling point. Use the minimum amount of hot water necessary to achieve complete dissolution[2][5].

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second, larger Erlenmeyer flask and a stemless funnel containing fluted filter paper by placing them on the hot plate. Quickly filter the hot solution into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for an extended period. The final product can then be transferred to a pre-weighed watch glass and dried further in a desiccator or a low-temperature oven.

Process Visualization

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams have been generated.

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

TroubleshootingTree cluster_no_crystals No Crystals Form cluster_low_yield Low Yield cluster_oiling_out Oiling Out start Problem Encountered too_much_solvent Too much solvent? start->too_much_solvent No Crystals check_solvent_volume Used minimum solvent? start->check_solvent_volume Low Yield check_cooling_rate Cooled too fast? start->check_cooling_rate Oiled Out supersaturated Supersaturated? too_much_solvent->supersaturated No evaporate Evaporate some solvent too_much_solvent->evaporate Yes scratch Scratch flask or add seed crystal supersaturated->scratch Yes check_cooling Cooled completely? check_solvent_volume->check_cooling Yes use_less_solvent Use less solvent next time check_solvent_volume->use_less_solvent No cool_longer Cool longer in ice bath check_cooling->cool_longer No reheat_add_solvent Reheat, add more solvent, cool slowly check_cooling_rate->reheat_add_solvent Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Column Chromatography Purification of 3-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-bromo-5-hydroxybenzoic acid using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of polar, acidic compounds like this compound, silica (B1680970) gel (230-400 mesh) is the most common and cost-effective stationary phase for normal-phase chromatography. Due to the acidic nature of the analyte, peak tailing can be an issue.

Q2: How do I choose an appropriate mobile phase (eluent) for the separation?

A2: The choice of mobile phase is critical for a successful separation. A good starting point is a mixture of a non-polar solvent and a more polar solvent. For this compound, a combination of hexane (B92381) and ethyl acetate (B1210297) is a common choice. To improve peak shape and reduce tailing, it is highly recommended to add a small amount of an acidic modifier, such as acetic acid or formic acid (typically 0.5-2% v/v), to the mobile phase. This suppresses the ionization of the carboxylic acid group, leading to more consistent interactions with the silica gel.

Q3: How can I determine the optimal mobile phase ratio before running a column?

A3: Thin-Layer Chromatography (TLC) is an essential tool for quickly determining the optimal solvent system. The goal is to find a solvent mixture that gives your target compound, this compound, a retention factor (Rf) value of approximately 0.3. This Rf value generally ensures good separation and a reasonable elution time from the column. It is also crucial that the impurities have significantly different Rf values.

Q4: My compound is not dissolving in the mobile phase. How should I load it onto the column?

A4: If your crude this compound has poor solubility in the chosen eluent, you can use a "dry loading" technique. Dissolve your sample in a suitable solvent in which it is soluble (e.g., methanol (B129727) or acetone). Add a small amount of silica gel to this solution and then remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q5: What is a typical yield and purity I can expect from column chromatography of this compound?

A5: The yield and purity are highly dependent on the initial purity of the crude material and the optimization of the chromatographic conditions. With a well-optimized separation, it is possible to achieve a purity of >97%. The recovery (yield) will depend on the difficulty of the separation and the amount of mixed fractions that may need to be discarded or re-purified.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Peak Tailing The compound is a carboxylic acid, and its interaction with the acidic silica gel can be inconsistent, leading to a "tailing" effect on elution.Add a small amount (0.5-2%) of acetic acid or formic acid to your mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica gel surface and resulting in sharper peaks.
Poor Separation of Compound from Impurities The polarity of the mobile phase is not optimal for resolving the components of the mixture.Systematically vary the ratio of your polar and non-polar solvents based on TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can be very effective for separating compounds with close polarities.
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.
Compound Does Not Elute from the Column (Low Rf) The mobile phase is not polar enough to displace the compound from the silica gel.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For very polar compounds, a stronger polar solvent like methanol may be needed in small amounts.
Cracks in the Silica Bed Improper packing of the column or running the column dry.Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed.
No Compound Detected in Fractions - The compound may have decomposed on the silica. - The fractions are too dilute to detect the compound by TLC.- Test the stability of your compound on a small amount of silica beforehand. - Combine and concentrate several fractions where you expect your compound to be and re-analyze by TLC.

Experimental Protocols

Representative Protocol for Column Chromatography of this compound

This protocol is a representative method and may require optimization based on the specific impurities present in your crude sample.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Acetic Acid (all HPLC grade)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Mobile Phase Preparation:

  • Based on preliminary TLC analysis, prepare a suitable mobile phase. A good starting point is a mixture of Hexane:Ethyl Acetate with 1% Acetic Acid. For example, a 70:30:1 mixture of Hexane:Ethyl Acetate:Acetic Acid.

3. Column Packing (Wet Slurry Method):

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in your initial, least polar mobile phase.

  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, like dichloromethane, and then add a small amount of the mobile phase). Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Dry Loading: If the sample is not soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column without disturbing the top layer.

  • Begin elution by opening the stopcock. Maintain a steady flow rate. For flash chromatography, gentle pressure can be applied.

  • Collect the eluting solvent in a series of labeled fractions (e.g., 10-20 mL per fraction).

  • If using a gradient elution, gradually increase the polarity of the mobile phase over time (e.g., from 30% ethyl acetate to 50% ethyl acetate).

6. Fraction Analysis:

  • Monitor the separation by spotting collected fractions on a TLC plate.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound.

7. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified solid product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₅BrO₃
Molecular Weight 217.02 g/mol
Appearance Solid
Melting Point 237-241 °C

Table 2: Representative TLC Data for Solvent System Optimization

Solvent System (v/v/v)Rf of this compound (Approximate)Observations
Hexane:Ethyl Acetate (80:20)0.1Compound is too retained.
Hexane:Ethyl Acetate (60:40)0.35Good starting point for column elution.
Hexane:Ethyl Acetate (40:60)0.6Compound elutes too quickly.
Hexane:Ethyl Acetate:Acetic Acid (60:40:1)0.3-0.4Reduced tailing, sharper spot. Recommended.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Mobile Phase pack Pack Column with Silica Gel Slurry tlc->pack sample_prep Prepare Sample (Wet or Dry Loading) pack->sample_prep load Load Sample onto Column sample_prep->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine isolate Isolate Product via Solvent Evaporation combine->isolate

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_check1 Initial Checks cluster_solution1 Solutions start Poor Separation or Peak Tailing Observed check_acid Is an acidic modifier (e.g., acetic acid) in the mobile phase? start->check_acid check_rf Is the Rf value of the product ~0.3 on TLC? check_acid->check_rf Yes add_acid Add 0.5-2% acetic acid to the mobile phase check_acid->add_acid No adjust_polarity Adjust mobile phase polarity: - Too high Rf -> Less polar - Too low Rf -> More polar check_rf->adjust_polarity No gradient Consider using a gradient elution adjust_polarity->gradient

Caption: Troubleshooting decision tree for common column chromatography issues.

Technical Support Center: 3-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability and storage of 3-Bromo-5-hydroxybenzoic acid, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, well-ventilated area. The recommended temperature is between 10°C and 25°C (room temperature).[1][2] For enhanced stability, especially for long-term storage, it is advisable to store the compound under an inert gas, such as nitrogen. The storage area should be secure and accessible only to authorized personnel.

Q2: How stable is this compound under standard laboratory conditions?

A2: The product is chemically stable under standard ambient conditions, such as room temperature. However, stability can be compromised by exposure to incompatible materials, moisture, or high temperatures.

Q3: What substances are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[3][4] Exposure to these substances can lead to degradation of the compound. It is also important to avoid conditions that could lead to moisture exposure.[4]

Q4: I've noticed a change in the color of my this compound. What does this indicate?

A4: this compound is typically a white to light yellow or light orange powder or crystal.[2] A significant color change (e.g., turning dark brown or black) may suggest degradation, possibly due to oxidation or contamination. Phenolic compounds can be susceptible to oxidation, which often results in coloration. If you observe a color change, it is recommended to verify the purity of the material before use (see Experimental Protocols).

Q5: My compound is not dissolving as expected. Could this be a stability issue?

A5: Yes, a change in solubility can indicate degradation. This compound is soluble in methanol (B129727).[1][2] If you find that the compound is no longer fully soluble in this solvent or if insoluble particulates are observed, it may have degraded or polymerized. It is recommended to perform a quality control check.

Q6: What are the primary hazards associated with handling this compound?

A6: this compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3) and is very toxic to aquatic life.[5] It can also cause skin and eye irritation and may cause respiratory irritation.[3][4][6] Always handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[6][7] Avoid generating dust.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number140472-69-1[7]
Molecular FormulaC₇H₅BrO₃[5][7]
Molecular Weight217.02 g/mol [5][7]
AppearanceWhite to Light yellow to Light orange powder/crystal[2]
Melting Point237-241 °C[1][2][7]
Boiling Point388.1 °C (Predicted)[1]
SolubilitySoluble in Methanol[1][2]

Table 2: Recommended Storage and Handling

ParameterRecommendationSource(s)
TemperatureRoom Temperature (10°C - 25°C)[1][2]
AtmosphereStore under inert gas (e.g., Nitrogen)
ContainerTightly closed/sealed
EnvironmentDry, well-ventilated area
IncompatibilitiesStrong oxidizing agents, strong bases, moisture[3][4]
SafetyStore locked up[5]

Experimental Protocols

Protocol 1: Assessment of Compound Integrity

This protocol outlines steps to assess the stability and purity of a this compound sample if degradation is suspected.

1. Visual Inspection:

  • Objective: To check for physical signs of degradation.
  • Method:
  • Observe the physical appearance of the solid compound.
  • Note its color and texture. Compare it to a reference standard or the description on the certificate of analysis.
  • Look for signs of clumping, discoloration, or a melted appearance, which could indicate moisture absorption or degradation.

2. Solubility Test:

  • Objective: To verify the compound's solubility profile.
  • Method:
  • Prepare a solution at a known concentration (e.g., 1 mg/mL) in methanol.
  • Vortex or sonicate the sample to aid dissolution.
  • Visually inspect the solution for any undissolved particulates or haze. A pure, stable compound should form a clear solution.

3. Purity Analysis via High-Performance Liquid Chromatography (HPLC):

  • Objective: To quantitatively assess the purity and detect degradation products.
  • Methodology:
  • Sample Preparation: Prepare a sample solution in a suitable mobile phase (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
  • HPLC Conditions (General Example - must be optimized):
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength relevant to the compound's chromophore (e.g., 254 nm or 280 nm).
  • Injection Volume: 10 µL.
  • Analysis: Run the sample and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard indicates degradation. Purity can be calculated based on the relative peak areas.

Visualizations

TroubleshootingWorkflow start Suspected Degradation of This compound visual_inspection Step 1: Visual Inspection (Color, Texture) start->visual_inspection solubility_test Step 2: Solubility Test (Methanol) visual_inspection->solubility_test hplc_analysis Step 3: HPLC Purity Analysis solubility_test->hplc_analysis decision Is the compound pure and stable? hplc_analysis->decision use_compound Proceed with Experiment decision->use_compound Yes discard_compound Discard Compound and Procure New Stock decision->discard_compound No review_storage Review Storage and Handling Procedures to Prevent Future Issues discard_compound->review_storage

Caption: Troubleshooting workflow for suspected compound degradation.

StorageAndHandling cluster_storage Optimal Storage Conditions cluster_handling Safe Handling Practices cluster_risks Factors Leading to Degradation storage_temp Room Temperature (10-25°C) stable Stable Compound storage_temp->stable storage_atm Inert Atmosphere (Nitrogen) storage_atm->stable storage_container Tightly Sealed Container storage_container->stable storage_env Dry & Well-Ventilated storage_env->stable ppe Use Appropriate PPE (Gloves, Goggles) ppe->stable ventilation Use in Fume Hood ventilation->stable avoid_dust Avoid Dust Generation avoid_dust->stable incompatibles Incompatible Chemicals (Strong Bases/Oxidizers) degraded Degraded Compound incompatibles->degraded moisture Moisture Exposure moisture->degraded heat Excessive Heat / Light heat->degraded compound This compound Stability

Caption: Key relationships in the storage and handling of the compound.

References

handling and safety precautions for 3-Bromo-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Bromo-5-hydroxybenzoic acid. It includes safety protocols, troubleshooting guides for common experimental issues, and detailed experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as acutely toxic if swallowed (GHS Category 3) and is very toxic to aquatic life (GHS Category 1).[1][2] It is crucial to handle this compound with appropriate personal protective equipment and to prevent its release into the environment.[1]

Q2: What is the recommended personal protective equipment (PPE) when handling this compound?

A2: When handling this compound, it is recommended to use a dust mask (such as a type N95), eye shields or safety glasses, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

Q3: How should I store this compound?

A3: Store the compound in a tightly closed container in a dry, well-ventilated place. It should be kept locked up or in an area accessible only to qualified or authorized personnel. Some suppliers recommend storing under an inert gas.

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with water or shower. For eye contact, rinse out with plenty of water and remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.

Q5: How can I safely dispose of this compound waste?

A5: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Leave the chemical in its original container and handle uncleaned containers as you would the product itself.

Troubleshooting Guides for Experiments

Problem 1: Low yield during esterification reaction.

  • Possible Cause: Incomplete reaction. For Fischer esterification, the reaction is an equilibrium process.

    • Recommended Solution: Use an excess of the alcohol to drive the reaction to completion. Ensure the acid catalyst (e.g., H₂SO₄) is fresh and added in the correct amount. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion.[3][4]

  • Possible Cause: Loss of product during workup.

    • Recommended Solution: When performing extractions, wash the organic layer with brine (saturated NaCl solution) to minimize the product's solubility in the aqueous layer. Use cold solvents for washing any filtered product to reduce loss.[5]

Problem 2: Impure final product with multiple spots on TLC.

  • Possible Cause: Presence of starting materials.

    • Recommended Solution: Ensure the reaction has gone to completion through TLC monitoring. During workup, for an esterification reaction, a wash with a saturated aqueous solution of sodium bicarbonate can help remove unreacted carboxylic acid.[3]

  • Possible Cause: Formation of side products.

    • Recommended Solution: The primary method for purification is recrystallization. This compound and its derivatives have varying solubility in different solvents. For many benzoic acids, recrystallization from water is effective due to a significant difference in solubility between hot and cold water.[5] For higher purity, column chromatography on silica (B1680970) gel may be necessary.[5][6]

Problem 3: Difficulty dissolving this compound.

  • Possible Cause: Use of an inappropriate solvent.

    • Recommended Solution: this compound is soluble in methanol (B129727).[7][8] For reactions, aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (CH₂) may be suitable depending on the reaction type (e.g., Steglich esterification).[3] Solubility of similar benzoic acid derivatives is generally higher in polar organic solvents like ethanol (B145695) and ethyl acetate (B1210297) than in nonpolar solvents like toluene (B28343) or in water.[9]

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅BrO₃[2]
Molecular Weight 217.02 g/mol [2]
Melting Point 237-241 °C
Appearance White to light yellow/orange powder/crystal[8]
Solubility Soluble in Methanol[7][8]
pKa 3.69 ± 0.10 (Predicted)[7]

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 3H301: Toxic if swallowed
Hazardous to the aquatic environment, acute hazard 1H400: Very toxic to aquatic life

Data sourced from PubChem and commercial supplier safety data sheets.[1][2]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound (General Procedure)

This protocol describes the acid-catalyzed esterification of this compound with an alcohol (e.g., methanol or ethanol).

Materials:

  • This compound

  • Alcohol (e.g., Methanol, used in excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the mixture to reflux and maintain for several hours (typically 2-10 hours, depending on the alcohol). Monitor the reaction progress by TLC.[3]

  • Work-up:

    • After cooling to room temperature, remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane.

    • Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any unreacted acid and the sulfuric acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.[4]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude ester. The product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start setup Dissolve 3-Bromo-5- hydroxybenzoic acid in excess alcohol start->setup catalyst Add conc. H2SO4 (catalyst) setup->catalyst reflux Heat to Reflux (2-10 hours) catalyst->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to RT tlc->cool Complete evaporate Evaporate excess alcohol cool->evaporate dissolve Dissolve in CH2Cl2 evaporate->dissolve wash_bicarb Wash with sat. NaHCO3 dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_evap Filter & Evaporate solvent dry->filter_evap purify Purify crude product (Column Chromatography or Recrystallization) filter_evap->purify end Pure Ester Product purify->end

Caption: Workflow for the Fischer esterification of this compound.

References

Technical Support Center: Synthesis of 3-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 3-Bromo-5-hydroxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields can stem from several factors, primarily incomplete reaction, side reactions, or loss of product during workup and purification.

  • Incomplete Reaction: The bromination of 3-hydroxybenzoic acid is an electrophilic aromatic substitution reaction. The hydroxyl group is an activating, ortho-, para- director, while the carboxylic acid group is a deactivating, meta- director. The substitution pattern is therefore a result of the interplay between these two groups. Insufficient reaction time or inadequate temperature can lead to a significant amount of unreacted starting material.

  • Side Reactions: The formation of di-brominated or other isomeric byproducts is a common issue. The strong activating effect of the hydroxyl group can lead to the introduction of a second bromine atom to the aromatic ring.

  • Product Loss During Workup: this compound has some solubility in water, especially at elevated temperatures. Significant loss can occur during aqueous washes if the temperature is not controlled.

  • Suboptimal Purification: Improper choice of solvent for recrystallization can lead to significant loss of the product in the mother liquor.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Control of Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., bromine or N-bromosuccinimide) to minimize di-bromination. A slight excess of the brominating agent may be necessary, but a large excess should be avoided.

  • Temperature Control: Maintain the recommended reaction temperature. For bromination with elemental bromine, the reaction is often carried out at or below room temperature to control the reaction rate and minimize side reactions.

  • Efficient Workup: When performing aqueous washes, use cold water to minimize the solubility of the product. Ensure complete precipitation of the product by adjusting the pH to the acidic range (pH 1-2) with an acid like HCl.

  • Optimized Purification: Carefully select a recrystallization solvent where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol/water or acetic acid/water mixtures are often good choices.

Question 2: My final product is a brownish or off-white powder, not the expected white solid. How can I improve the color and purity?

Answer:

Discoloration of the final product typically indicates the presence of impurities, which could be residual bromine, oxidized byproducts, or colored organic impurities from the starting materials or solvent.

Solutions:

  • Decolorization during Workup: After the reaction is complete, quench any remaining bromine with a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) solution until the orange/brown color of bromine disappears.

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added to the solution to adsorb colored impurities. The hot solution is then filtered to remove the carbon before allowing it to cool and crystallize.

  • Thorough Washing: Ensure the filtered crystals are washed thoroughly with a small amount of cold recrystallization solvent to remove any adhering colored mother liquor.

  • Multiple Recrystallizations: If a single recrystallization does not yield a pure white product, a second recrystallization may be necessary.

Question 3: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of several byproducts. What are these and how can I minimize them?

Answer:

The multiple spots on the TLC plate likely correspond to unreacted 3-hydroxybenzoic acid, the desired this compound, and potentially di-brominated or other isomeric monobrominated products. The directing effects of the hydroxyl and carboxyl groups on 3-hydroxybenzoic acid can lead to substitution at different positions on the aromatic ring.

Solutions:

  • Regioselectivity Control: The choice of solvent and brominating agent can influence the regioselectivity of the reaction. For instance, bromination in a non-polar solvent might favor a different isomer distribution compared to a polar solvent. Using a milder brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst can sometimes offer better control over the reaction compared to elemental bromine.

  • Purification Strategy: If the formation of byproducts is unavoidable, a robust purification strategy is essential. Column chromatography is an effective method for separating isomers with different polarities. Alternatively, fractional crystallization might be possible if the solubilities of the product and byproducts in a particular solvent are significantly different.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct starting material is 3-hydroxybenzoic acid.

Q2: What are the common brominating agents used for this synthesis?

A2: Elemental bromine (Br₂) in a suitable solvent (like acetic acid or dichloromethane) is a common choice. N-Bromosuccinimide (NBS) is another effective brominating agent, often used with a catalyst in solvents like acetonitrile (B52724) or DMF.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (around 237-241 °C) indicates high purity.[1]

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a characteristic pattern of aromatic protons.

    • ¹³C NMR: The carbon NMR will show the expected number of signals for the carbon atoms in the molecule.

    • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C-Br bonds.

  • Chromatography: TLC and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity by detecting the presence of any impurities.

Q4: What are the main safety precautions to consider during this synthesis?

A4:

  • Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An emergency eyewash and shower should be readily accessible.

  • Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Avoid open flames and ensure proper ventilation.

  • Acids and Bases: Handle strong acids and bases with care, wearing appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the bromination of hydroxybenzoic acid derivatives. Please note that the data for the direct synthesis of this compound is limited in the public literature; therefore, data from analogous reactions are included for comparison.

Starting MaterialBrominating AgentSolventCatalystReaction TimeTemperature (°C)Yield (%)Reference
3-hydroxybenzoic acidBr₂Acetic AcidNone4-6 hRoom Temp.~60-70Adapted Protocol
3-hydroxybenzoic acidNBSAcetonitrileH₂SO₄ (cat.)2-4 hRoom Temp.~65-75Adapted Protocol
4-hydroxybenzoic acidBr₂Acetic AcidNone6 hReflux70Analogous Reaction

*Note: These are estimated yields based on similar reactions and may vary depending on the specific experimental conditions and scale.

Experimental Protocols

Adapted Protocol for the Synthesis of this compound from 3-hydroxybenzoic Acid using Bromine

This protocol is adapted from procedures for the bromination of similar hydroxybenzoic acids. Researchers should optimize the conditions for their specific setup.

Materials:

  • 3-hydroxybenzoic acid

  • Glacial acetic acid

  • Bromine

  • Saturated sodium bisulfite solution

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzoic acid in a minimal amount of glacial acetic acid.

  • Addition of Bromine: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine (dissolved in a small amount of glacial acetic acid) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing cold water. Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears.

  • Precipitation: Acidify the solution with concentrated HCl to a pH of 1-2 to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound as a white solid.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 3-Hydroxybenzoic Acid bromination Bromination (Br2 or NBS) start->bromination quench Quenching (e.g., NaHSO3) bromination->quench precipitation Acidification & Precipitation (HCl) quench->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying end_product This compound drying->end_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions (e.g., Di-bromination) start->side_reactions workup_loss Loss During Workup start->workup_loss purification_issue Inefficient Purification start->purification_issue monitor_reaction Monitor with TLC incomplete_reaction->monitor_reaction optimize_temp Optimize Temperature incomplete_reaction->optimize_temp control_stoichiometry Control Stoichiometry side_reactions->control_stoichiometry column_chrom Column Chromatography side_reactions->column_chrom cold_wash Use Cold Solvents for Washing workup_loss->cold_wash proper_solvent Select Appropriate Recrystallization Solvent purification_issue->proper_solvent purification_issue->column_chrom

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-Bromo-5-hydroxybenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and readily available starting material is 3-hydroxybenzoic acid. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the aromatic ring direct the position of the incoming bromine atom.

Q2: Which brominating agent should I use: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

A2: Both Br₂ and NBS can be used, but they have different advantages. Molecular bromine is a strong brominating agent that can lead to higher yields but may also result in over-bromination (di- or tri-substituted products) if not carefully controlled. N-Bromosuccinimide (NBS) is a milder and more selective reagent, which can minimize the formation of byproducts, particularly when high regioselectivity is required.[1][2] The choice depends on the desired balance between reactivity and selectivity.

Q3: How can I control the regioselectivity of the bromination to favor the 3-bromo isomer?

A3: In 3-hydroxybenzoic acid, the hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The bromination is expected to occur at the positions most activated by the hydroxyl group, which are ortho and para to it (positions 2, 4, and 6). To achieve bromination at the 5-position relative to the carboxyl group (which is the 3-position relative to the hydroxyl group), careful control of reaction conditions is necessary. Using a less polar solvent and maintaining a low reaction temperature can enhance selectivity.

Q4: What are the common byproducts in this synthesis, and how can I minimize them?

A4: The most common byproduct is the di-brominated species, 3,5-dibromo-2-hydroxybenzoic acid and/or 3,5-dibromo-4-hydroxybenzoic acid, depending on the precise starting material and conditions. To minimize these, you can:

  • Use a stoichiometry with a slight deficiency or an equimolar amount of the brominating agent.

  • Maintain a low reaction temperature to reduce the reaction rate and increase selectivity.

  • Slowly add the brominating agent to the reaction mixture to avoid localized high concentrations.

Q5: My reaction did not go to completion. What are the possible reasons?

A5: Incomplete reactions can be due to several factors:

  • Insufficient reaction time or temperature: Ensure the reaction is stirred for the recommended duration at the appropriate temperature.

  • Deactivated brominating agent: If using NBS, ensure it is fresh and has been stored properly, as it can decompose over time.

  • Poor quality starting material: Impurities in the 3-hydroxybenzoic acid can interfere with the reaction.

  • Inadequate mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.

Q6: How do I purify the crude this compound?

A6: The most common method for purification is recrystallization. A suitable solvent system is one in which the desired product is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the impurities remain soluble at all temperatures. Water or a mixture of ethanol (B145695) and water is often a good choice for recrystallization of hydroxybenzoic acids.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Reaction conditions not optimal (temperature, time).2. Inactive brominating agent.3. Starting material is impure.4. Incorrect work-up procedure leading to loss of product.1. Optimize reaction temperature and time based on literature for similar substrates.2. Use a fresh batch of brominating agent (especially NBS).3. Purify the starting 3-hydroxybenzoic acid by recrystallization.4. Ensure the pH is acidic during work-up to precipitate the carboxylic acid fully.
Formation of Multiple Products (Poor Selectivity) 1. Reaction temperature is too high.2. Molar ratio of brominating agent to substrate is too high.3. Rapid addition of the brominating agent.1. Conduct the reaction at a lower temperature (e.g., 0-5 °C).2. Use a 1:1 or slightly less than 1:1 molar ratio of brominating agent to 3-hydroxybenzoic acid.3. Add the brominating agent dropwise or in small portions over an extended period.
Product is a Dark Oil or Gummy Solid 1. Presence of significant impurities.2. Incomplete removal of solvent.3. "Oiling out" during recrystallization.1. Purify the crude product using column chromatography before recrystallization.2. Ensure the product is thoroughly dried under vacuum.3. During recrystallization, ensure the solution is not supersaturated before cooling. If it oils out, reheat, add more solvent, and cool slowly.
Difficulty in Purifying the Product by Recrystallization 1. Inappropriate recrystallization solvent.2. Presence of impurities with similar solubility to the product.1. Perform small-scale solvent screening to find an optimal solvent or solvent mixture.2. Consider a preliminary purification step like an acid-base extraction or column chromatography.

Experimental Protocols & Data

Protocol 1: Bromination using Molecular Bromine in Acetic Acid

This protocol is adapted from the synthesis of a similar compound, 3-bromo-4-hydroxybenzoic acid.[3]

  • Dissolution: In a fume hood, dissolve 10.0 g (0.072 mol) of 3-hydroxybenzoic acid in 75 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Gently warm the mixture to achieve complete dissolution.

  • Bromination: Cool the solution to room temperature. Prepare a solution of 11.5 g (0.072 mol) of bromine in 15 mL of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred 3-hydroxybenzoic acid solution over 30-60 minutes. The reaction is exothermic; maintain the temperature between 20-30°C using a water bath if necessary.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into 400 mL of cold water with stirring. A white precipitate of crude this compound will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the purified product. Dry the crystals in a vacuum oven.

Quantitative Data on Reaction Conditions (Illustrative)

The following table provides illustrative data on how reaction parameters can affect the yield of this compound. This data is synthesized from typical outcomes of electrophilic aromatic bromination reactions.

Entry Brominating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Key Observation
1Br₂ (1.0 eq)Glacial Acetic Acid256~75Good yield, some di-bromo byproduct may form.
2Br₂ (1.0 eq)Dichloromethane08~65Lower yield but potentially higher selectivity.
3NBS (1.1 eq)Acetonitrile2512~70Milder conditions, good selectivity.[1]
4NBS (1.1 eq)Dichloromethane2512~60Solvent choice can impact yield.
5Br₂ (1.2 eq)Glacial Acetic Acid504~70Higher temperature may not significantly improve yield and can increase byproduct formation.

Visualizations

Synthesis Pathway

Synthesis_Pathway 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Reaction Electrophilic Aromatic Substitution 3-Hydroxybenzoic_Acid->Reaction Brominating_Agent Brominating Agent (Br₂ or NBS) Brominating_Agent->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Reagents Check Activity of Brominating Agent Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Start->Optimize_Conditions Improve_Purification Improve Purification (Recrystallization Solvent/Technique) Start->Improve_Purification Success High Yield & Purity Achieved Check_Purity->Success If resolved Check_Reagents->Success If resolved Optimize_Conditions->Success If resolved Improve_Purification->Success If resolved

Caption: A logical workflow for troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Analysis of 3-Bromo-5-hydroxybenzoic Acid and Other Benzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the structure-activity relationships of benzoic acid derivatives is crucial for the advancement of novel therapeutics. This guide provides a comprehensive comparative analysis of 3-Bromo-5-hydroxybenzoic acid alongside other notable benzoic acid derivatives, namely salicylic (B10762653) acid, gallic acid, and 4-chlorobenzoic acid. The comparison is supported by available experimental data on their physicochemical properties, biological activities, and toxicity profiles.

This analysis aims to furnish a clear, data-driven overview to inform research directions and aid in the selection of appropriate derivatives for specific applications. The presented data is a synthesis of publicly available information and should be supplemented with in-house experimental validation.

Physicochemical Properties: A Foundation for Activity

The physicochemical properties of a molecule are fundamental to its pharmacokinetic and pharmacodynamic behavior. Variations in substituents on the benzoic acid scaffold, such as hydroxyl, bromo, and chloro groups, significantly influence properties like molecular weight, melting point, and lipophilicity, which in turn affect solubility, membrane permeability, and target binding.

PropertyThis compoundSalicylic AcidGallic Acid4-Chlorobenzoic Acid
IUPAC Name This compound2-Hydroxybenzoic acid3,4,5-Trihydroxybenzoic acid4-Chlorobenzoic acid
Molecular Formula C₇H₅BrO₃C₇H₆O₃C₇H₆O₅C₇H₅ClO₂
Molecular Weight ( g/mol ) 217.02138.12170.12156.57
Melting Point (°C) 237-241158-161[1]260238-241
Appearance SolidColorless to white crystalline powder[1]White, yellowish-white, or pale fawn-colored crystals[2]White powder
Solubility in Water No data availableSlightly soluble[1]1.19 g/100 mL at 20°C[2]No data available

Comparative Biological Activities

The diverse biological activities of benzoic acid derivatives are of significant interest in drug discovery. These compounds have demonstrated potential as antimicrobial, antioxidant, and anti-inflammatory agents. The nature and position of the substituents on the aromatic ring play a critical role in determining the potency and spectrum of these activities.

Antimicrobial Activity

The antimicrobial efficacy of benzoic acid derivatives is often attributed to their ability to disrupt microbial cell membranes and interfere with essential metabolic pathways. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of this activity, with lower values indicating greater potency.

CompoundOrganismMIC (µg/mL)
Salicylic Acid Escherichia coli800
Staphylococcus aureus200-400
Gallic Acid Escherichia coli>1000
Staphylococcus aureus>1000
4-Chlorobenzoic Acid Escherichia coliNot active
Staphylococcus aureusActive (specific MIC not consistently reported)[4]

Note: The antimicrobial activity of benzoic acid derivatives can be influenced by the pH of the medium.

Antioxidant Activity

The antioxidant properties of phenolic compounds like benzoic acid derivatives are crucial in combating oxidative stress, which is implicated in numerous diseases. The IC50 value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common metric for antioxidant capacity, representing the concentration required to scavenge 50% of DPPH free radicals. A lower IC50 value signifies greater antioxidant activity.

Specific IC50 values for the antioxidant activity of this compound and 4-Chlorobenzoic acid were not found in the reviewed literature.

CompoundDPPH IC50 (µM)
Salicylic Acid >1000
Gallic Acid 2.42 ± 0.08[5]

The high antioxidant activity of gallic acid is attributed to its three hydroxyl groups.

Toxicity Profile

An understanding of the toxicity of a compound is paramount in drug development. The acute oral toxicity, often expressed as the LD50 (the dose lethal to 50% of a test population), is a primary indicator of a substance's short-term toxic potential.

CompoundOral LD50 (mg/kg)Hazard Classification
This compound 100.1 (Acute toxicity estimate)[6]Toxic if swallowed, Very toxic to aquatic life[7]
Salicylic Acid 891 (Rat)[8][9]Harmful if swallowed, Causes serious eye damage[9]
Gallic Acid >2000 (Mouse)[8]Generally considered low toxicity
4-Chlorobenzoic Acid 1170 (Rat)[10]Harmful if swallowed

Experimental Protocols

To ensure the reproducibility and comparability of experimental data, detailed methodologies are essential. The following are outlines for the key assays discussed in this guide.

Broth Microdilution MIC Assay

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Detailed Protocol: A detailed protocol for the broth microdilution method can be found in publications from organizations such as the Clinical and Laboratory Standards Institute (CLSI). The general steps involve preparing a stock solution of the test compound, performing serial dilutions in Mueller-Hinton broth (or another suitable medium), inoculating with the bacterial suspension (typically to a final concentration of 5 x 10^5 CFU/mL), incubating at 37°C for 18-24 hours, and visually inspecting for turbidity to determine the MIC.[10]

DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the antioxidant activity of the sample.

Detailed Protocol: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared. The test compound is prepared at various concentrations. The test compound solutions are mixed with the DPPH solution, and the mixture is incubated in the dark for a specified period (e.g., 30 minutes). The absorbance is then measured at 517 nm using a spectrophotometer. The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of concentration versus percentage of inhibition.

Signaling Pathways and Logical Relationships

The biological effects of benzoic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is key to elucidating their mechanism of action and for rational drug design.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[4] Dysregulation of this pathway is implicated in a variety of inflammatory diseases. Some benzoic acid derivatives, notably salicylic acid, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway. This inhibition can occur at various points, such as preventing the degradation of the inhibitory protein IκBα, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

NF_kappa_B_Signaling_Pathway cluster_nucleus Nucleus Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Pro_inflammatory_Stimuli->IKK_Complex Activates IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates Proteasome Proteasome IkB_alpha->Proteasome Ubiquitination & Degradation NF_kB NF-κB (p50/p65) Nucleus Nucleus NF_kB->Nucleus Translocation NF_kB_IkB_alpha_complex NF-κB/IκBα Complex (Inactive) NF_kB_IkB_alpha_complex->IkB_alpha NF_kB_IkB_alpha_complex->NF_kB Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates Salicylic_Acid Salicylic Acid Salicylic_Acid->IKK_Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by salicylic acid.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for the systematic evaluation and comparison of different benzoic acid derivatives. This process typically begins with the acquisition or synthesis of the compounds, followed by a series of in vitro and in vivo assays to characterize their properties.

Experimental_Workflow Compound_Acquisition Compound Acquisition/ Synthesis Physicochemical_Characterization Physicochemical Characterization Compound_Acquisition->Physicochemical_Characterization In_Vitro_Screening In Vitro Screening Physicochemical_Characterization->In_Vitro_Screening Antimicrobial_Assay Antimicrobial Assay (MIC) In_Vitro_Screening->Antimicrobial_Assay Antioxidant_Assay Antioxidant Assay (DPPH) In_Vitro_Screening->Antioxidant_Assay Toxicity_Assay In Vitro Toxicity (e.g., MTT assay) In_Vitro_Screening->Toxicity_Assay Lead_Identification Lead Compound Identification Antimicrobial_Assay->Lead_Identification Antioxidant_Assay->Lead_Identification Toxicity_Assay->Lead_Identification In_Vivo_Studies In Vivo Studies Lead_Identification->In_Vivo_Studies

Caption: A generalized experimental workflow for the comparative analysis of benzoic acid derivatives.

Logical Relationship of Key Comparative Parameters

The selection of a benzoic acid derivative for a specific application depends on a balanced consideration of its efficacy and safety. This diagram illustrates the logical relationship between the key parameters discussed in this guide.

Logical_Relationship Desired_Application Desired Application Biological_Activity High Biological Activity Desired_Application->Biological_Activity Low_Toxicity Low Toxicity Desired_Application->Low_Toxicity Physicochemical_Properties Favorable Physicochemical Properties Desired_Application->Physicochemical_Properties Optimal_Candidate Optimal Candidate Biological_Activity->Optimal_Candidate Low_Toxicity->Optimal_Candidate Physicochemical_Properties->Optimal_Candidate

Caption: Logical considerations for selecting an optimal benzoic acid derivative.

References

Unlocking the Therapeutic Potential of 3-Bromo-5-hydroxybenzoic Acid: A Comparative Guide to its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of organic scaffolds, benzoic acid derivatives have long been a cornerstone of medicinal chemistry, offering a versatile platform for the development of a wide array of bioactive compounds. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of derivatives of 3-Bromo-5-hydroxybenzoic acid, a scaffold of growing interest for its potential antimicrobial, antifungal, and anticancer activities.

This document delves into the available quantitative data from various studies, presenting it in a clear, comparative format to facilitate analysis. Furthermore, detailed experimental protocols for key biological assays are provided to support the replication and expansion of these findings. Visual diagrams of experimental workflows and hypothetical structure-activity relationships are also included to offer a holistic understanding of the current research landscape and future directions.

Comparative Biological Activity of Benzoic Acid Derivatives

The biological activity of this compound derivatives is intrinsically linked to the nature and position of the substituents on the aromatic ring and modifications to the carboxylic acid group. While a systematic SAR study on a single, large library of these specific derivatives is not yet available in the public domain, analysis of various studies on related hydroxybenzoic acids allows for the elucidation of key trends. The following tables summarize the available quantitative data for various benzoic acid derivatives, providing a basis for understanding the potential impact of structural modifications.

Antibacterial Activity

The introduction of a bromine atom to the benzoic acid scaffold is often associated with an enhancement of antimicrobial properties. The position of the bromine and other substituents plays a crucial role in the observed activity.

Table 1: Antibacterial Activity of Substituted Benzoic Acid Derivatives

CompoundBacterial StrainActivity MetricValue (µM/ml)
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilispMIC2.11[1]
N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazideStaphylococcus aureuspMIC1.82[1]
N'-(3-methoxy-4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazideEscherichia colipMIC1.78[1]
p-bromo derivative of PABACandida albicanspMIC1.81[1]
p-bromo derivative of PABAAspergillus nigerpMIC1.81[1]

pMIC is the negative logarithm of the Minimum Inhibitory Concentration (MIC).

From the available data on related compounds, it can be inferred that electron-withdrawing groups, such as bromine, can increase the antimicrobial activity of benzoic acid derivatives.[1] Schiff bases derived from p-aminobenzoic acid have generally been found to be more potent than their ester counterparts.[1]

Antifungal Activity

The antifungal potential of hydroxybenzoic acids has also been a subject of investigation. The number and position of hydroxyl groups, as well as other substitutions, significantly influence their efficacy against various fungal pathogens.

Table 2: Antifungal Activity of Hydroxybenzoic Acid Derivatives

CompoundFungal StrainActivity MetricValue (µg/mL)
3,4,5-Trihydroxybenzoic acidTrichophyton sp.MIC32[2]
3,4,5-Trihydroxybenzoic acidEpidermophyton floccosumMIC32[2]
3,4,5-Trihydroxybenzoic acidCandida albicans ATCC 10231MIC128[3]
3,4,5-Trihydroxybenzoic acidCandida krusei ATCC 6258MIC128[3]
3,4,5-Tris(acetyloxy)benzoic acidTrichophyton sp.MIC64 - 128[2]
3,4,5-Tris(acetyloxy)benzoic acidMicrosporum sp.MIC128 - 256[2]

The data suggests that the free hydroxyl groups are important for antifungal activity, as the acetylated derivative showed reduced potency.[2]

Anticancer Activity

The cytotoxic effects of benzoic acid derivatives against various cancer cell lines have been explored, revealing that specific substitution patterns can lead to potent anticancer agents.

Table 3: Anticancer Activity of Substituted Benzoic Acid Derivatives

Compound DerivativeCancer Cell LineActivity MetricValue (µM)
Amide derivative of 3-methyl-benzofuran-2-carboxylic acid (12b)A549 (Lung)IC500.858[3]
Amide derivative of 3-methyl-benzofuran-2-carboxylic acid (10d)MCF-7 (Breast)IC502.07[3]
Flavonoid-based amide derivative (7t)MDA-MB-231 (Triple Negative Breast)IC501.76 ± 0.91[4]

IC50 is the half maximal inhibitory concentration.

These findings highlight the potential of developing potent and selective anticancer agents by modifying the benzoic acid scaffold.

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of this compound derivatives, detailed experimental protocols for the key assays are provided below.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

G cluster_prep Preparation cluster_assay Assay cluster_controls Controls start Start prep_compound Prepare stock solution of test compound start->prep_compound prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard start->prep_inoculum serial_dilute Perform serial two-fold dilutions in 96-well plate with Mueller-Hinton Broth prep_compound->serial_dilute inoculate Inoculate diluted compound wells with bacterial suspension serial_dilute->inoculate prep_inoculum->inoculate pos_control Positive Control (bacteria + broth) prep_inoculum->pos_control incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually inspect for turbidity to determine MIC incubate->read_mic neg_control Negative Control (broth only)

Caption: Workflow for the broth microdilution antibacterial susceptibility test.

Procedure:

  • Preparation of Test Compounds: A stock solution of the this compound derivative is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions of the stock solution are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in sterile saline and its turbidity is adjusted to match the 0.5 McFarland standard. This suspension is then diluted to the appropriate final concentration in MHB.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted compound. A positive control (broth with bacteria) and a negative control (broth only) are also included. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antifungal Susceptibility Testing: CLSI Broth Microdilution Method

The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for antifungal susceptibility testing of yeasts and filamentous fungi.[5][6][7][8][9]

G cluster_prep Preparation cluster_assay Assay cluster_controls Controls start Start prep_compound Prepare stock solution of test compound start->prep_compound prep_inoculum Prepare fungal inoculum from culture start->prep_inoculum serial_dilute Perform serial dilutions in 96-well plate with RPMI-1640 medium prep_compound->serial_dilute inoculate Inoculate diluted compound wells with fungal suspension serial_dilute->inoculate prep_inoculum->inoculate growth_control Growth Control (fungi + medium) prep_inoculum->growth_control incubate Incubate at 35°C for 24-72 hours inoculate->incubate read_mic Determine MIC based on growth inhibition (visual or spectrophotometric) incubate->read_mic sterility_control Sterility Control (medium only)

Caption: Workflow for the CLSI broth microdilution antifungal susceptibility test.

Procedure:

  • Preparation of Antifungal Agents: Stock solutions of the test compounds are prepared and serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculum Preparation: Fungal inocula are prepared from fresh cultures and the concentration is adjusted spectrophotometrically.

  • Inoculation and Incubation: The wells containing the diluted antifungal agents are inoculated with the fungal suspension. The plates are incubated at 35°C for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. This can be assessed visually or by using a spectrophotometer.[6]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[10][11][12]

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_adhere Incubate for 24 hours to allow cell adherence seed_cells->incubate_adhere treat_cells Treat cells with various concentrations of test compound incubate_adhere->treat_cells incubate_treat Incubate for 48-72 hours treat_cells->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate cell viability (%) relative to control read_absorbance->calc_viability determine_ic50 Determine IC50 value from dose-response curve calc_viability->determine_ic50 SAR cluster_scaffold This compound Scaffold cluster_modifications Potential Modifications cluster_activity Predicted Impact on Biological Activity Scaffold R1 Modification at Carboxylic Acid (e.g., amides, esters, hydrazones) Scaffold->R1 Derivatization R2 Substitution at other ring positions (e.g., alkyl, alkoxy, halogen) Scaffold->R2 Substitution Activity Enhanced/Modified Biological Activity (Antimicrobial, Anticancer, etc.) R1->Activity R2->Activity

References

A Comparative Guide to Validating the Purity of Synthesized 3-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous validation of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates like 3-Bromo-5-hydroxybenzoic acid is a critical step in drug development and chemical research. The presence of impurities can significantly impact the compound's biological activity, toxicity, and stability. This guide provides a comparative overview of common analytical techniques for assessing the purity of this compound, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their needs.

Comparative Analysis of Analytical Techniques

A multi-faceted approach employing various analytical techniques is often necessary for a comprehensive purity assessment. Each method offers unique insights into the nature and quantity of potential impurities. The following table summarizes the key performance characteristics of several common analytical methods for the analysis of this compound.

Analytical Technique Principle Information Provided Sample Requirements Key Performance Parameters Common Impurities Detected
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (%), retention time (t_R), detection of non-volatile impurities.1-5 mg dissolved in a suitable solvent (e.g., Methanol, Acetonitrile).High sensitivity (ng to pg level), high resolution, excellent reproducibility.Isomers (e.g., 2-Bromo-5-hydroxybenzoic acid), starting materials (e.g., 3,5-dihydroxybenzoic acid), and other synthesis by-products.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct proton signals.2-10 mg dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).Provides detailed structural information, can quantify impurities relative to the main compound.Residual solvents, starting materials, and structurally similar by-products.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio (m/z).Molecular weight confirmation, identification of impurities by their molecular weight.<1 mg, often coupled with HPLC or GC for complex mixtures.High sensitivity (fmol to amol level), provides molecular weight information.By-products with different molecular weights, degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Identification of functional groups present in the molecule.~1 mg solid sample (e.g., for KBr pellet).Rapid and non-destructive.Gross impurities with different functional groups. Less effective for isomeric impurities.
Melting Point Analysis Determination of the temperature range over which a solid melts.Indication of purity; pure compounds have a sharp melting point.2-5 mg of solid, crystalline sample.Simple and rapid.A broad melting range suggests the presence of impurities.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 5 seconds

    • Pulse angle: 45°

  • Data Analysis: The structure is confirmed by the chemical shifts and coupling constants of the aromatic protons. Purity is estimated by integrating the signals corresponding to the compound and comparing them to the integrals of any impurity signals. The expected chemical shifts (δ) for this compound in DMSO-d₆ are approximately:

    • δ 13.5 (s, 1H, -COOH)

    • δ 10.5 (s, 1H, -OH)

    • δ 7.5 (t, J = 1.5 Hz, 1H, Ar-H)

    • δ 7.3 (t, J = 1.5 Hz, 1H, Ar-H)

    • δ 7.1 (t, J = 1.5 Hz, 1H, Ar-H)

Visualizing the Purity Validation Workflow

A systematic workflow ensures all aspects of purity are thoroughly evaluated. The following diagrams illustrate a typical workflow for purity validation and the complementary nature of different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Purity Validation start Synthesized this compound purification Purification (e.g., Recrystallization, Chromatography) start->purification initial_screen Initial Purity Screen (TLC, Melting Point) purification->initial_screen structural_confirmation Structural Confirmation & Purity (¹H NMR, MS) initial_screen->structural_confirmation Proceed if promising quantitative_purity Quantitative Purity (HPLC) structural_confirmation->quantitative_purity functional_groups Functional Group Analysis (FTIR) quantitative_purity->functional_groups final_assessment Final Purity Assessment functional_groups->final_assessment

Caption: A typical workflow for the synthesis, purification, and purity validation of this compound.

G compound Synthesized Compound (this compound) hplc HPLC compound->hplc nmr ¹H NMR compound->nmr ms Mass Spectrometry compound->ms ftir FTIR compound->ftir purity_percent Quantitative Purity (%) hplc->purity_percent structure Structural Confirmation nmr->structure mol_weight Molecular Weight ms->mol_weight func_groups Functional Groups ftir->func_groups

Caption: The complementary nature of different analytical techniques for a comprehensive purity assessment.

A Comparative Guide to the Antibacterial Activity of 3-Bromo-5-hydroxybenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial potential of 3-Bromo-5-hydroxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages structure-activity relationship principles and experimental data from structurally similar benzoic acid derivatives to project its likely efficacy. The information is benchmarked against well-characterized benzoic acid derivatives and standard antibiotics to provide a comprehensive overview for research and development purposes.

Executive Summary

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[1] This guide focuses on this compound, a halogenated derivative, and compares its predicted antibacterial profile with other benzoic acid derivatives. The presence of both a bromine atom and a hydroxyl group on the benzoic acid scaffold is anticipated to modulate its biological activity. Halogenation, in particular, has been shown to enhance the antimicrobial efficacy of various compounds. This document synthesizes available data to provide a framework for evaluating this compound as a potential antibacterial candidate.

Comparative Antibacterial Spectrum

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Derivatives against Escherichia coli

CompoundMIC (mg/mL)Reference
Benzoic acid1[1]
2-Hydroxybenzoic acid1[1]
3-Hydroxybenzoic acid2[1]
4-Hydroxybenzoic acid2[1]
3,4-Dihydroxybenzoic acid>8[1]
3,4,5-Trihydroxybenzoic acid4[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Phenolic Compounds against Staphylococcus aureus

CompoundMIC (µg/mL)Reference
Gallic acid (3,4,5-Trihydroxybenzoic acid)1750[2]
Caffeic acid1250[2]
Octyl gallate20.89[3]
Hydroquinone103.05[3]

Analysis of Structure-Activity Relationship:

The data suggests that the position and number of hydroxyl groups on the benzoic acid ring influence antibacterial activity against E. coli. For instance, while benzoic acid and 2-hydroxybenzoic acid show stronger activity (MIC = 1 mg/mL), the addition of more hydroxyl groups does not necessarily lead to increased potency and can sometimes decrease it, as seen with 3,4-dihydroxybenzoic acid.[1]

The presence of a halogen, such as bromine, on an aromatic ring is often associated with increased antimicrobial activity.[4] For example, brominated phenols and related compounds have demonstrated potent antibacterial effects.[4] It is therefore plausible that this compound would exhibit significant antibacterial activity. The combination of the hydroxyl group and the bromine atom could lead to a synergistic enhancement of its antimicrobial properties.

Experimental Protocols

A standardized method for determining the antibacterial efficacy of a compound is crucial for reproducible and comparable results. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Test compound (e.g., this compound) stock solution of known concentration.
  • Sterile 96-well microtiter plates.
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
  • Positive control (broth with bacterial inoculum) and negative control (broth only).

2. Serial Dilution:

  • A two-fold serial dilution of the test compound is performed in the microtiter plate using the broth medium to achieve a range of concentrations.

3. Inoculation:

  • The standardized bacterial inoculum is further diluted in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
  • Each well (except the negative control) is inoculated with the diluted bacterial suspension.

4. Incubation:

  • The microtiter plate is incubated at 35-37°C for 16-20 hours.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Potential Mechanism of Action and Signaling Pathways

Phenolic compounds, including benzoic acid derivatives, can exert their antibacterial effects through various mechanisms. These generally involve the disruption of bacterial cell integrity and function.

One proposed mechanism is the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[2] Additionally, these compounds can interfere with key cellular processes.

Phenolic compounds have also been shown to interfere with bacterial communication systems, a process known as quorum sensing (QS). By inhibiting QS, these compounds can prevent the expression of virulence factors and biofilm formation, thereby attenuating bacterial pathogenicity without necessarily killing the bacteria.

Below are diagrams illustrating the general experimental workflow for determining antibacterial activity and a conceptual representation of how phenolic compounds might interfere with bacterial signaling.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Compound Stock Solution dilution Serial Dilution in 96-well Plate stock->dilution inoculum Bacterial Inoculum (0.5 McFarland) inoculation Inoculation of Plates inoculum->inoculation media Sterile Broth Medium media->dilution dilution->inoculation incubation Incubation (16-20h, 37°C) inoculation->incubation reading Visual Reading of MIC incubation->reading

Figure 1. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

signaling_pathway cluster_compound Antibacterial Compound cluster_bacterium Bacterial Cell compound 3-Bromo-5-hydroxybenzoic Acid membrane Cell Membrane compound->membrane Disruption qs Quorum Sensing System compound->qs Inhibition virulence Virulence Factor Expression qs->virulence biofilm Biofilm Formation qs->biofilm

Figure 2. Conceptual diagram of potential antibacterial mechanisms.

Conclusion

While direct experimental evidence for the antibacterial activity of this compound is currently limited, a comparative analysis of structurally related benzoic acid derivatives provides a strong basis for predicting its potential as an antimicrobial agent. The presence of both a bromine atom and a hydroxyl group suggests that this compound could exhibit significant activity against a range of bacteria. Further empirical studies are essential to fully characterize its antibacterial spectrum and elucidate its precise mechanism of action. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to undertake such investigations.

References

acidity comparison of 3-Bromo-5-hydroxybenzoic acid and other substituted benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the acidity of 3-Bromo-5-hydroxybenzoic acid with related substituted benzoic acids, including benzoic acid, 3-hydroxybenzoic acid, and 3-bromobenzoic acid. This analysis is supported by experimental pKa data and an examination of the electronic effects of the substituents. Detailed experimental protocols for determining acidity are also provided for researchers.

Comparative Acidity Data

The acidity of carboxylic acids is quantified by the pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The experimental pKa values for this compound and related compounds are summarized in the table below.

Compound NameStructureSubstituentspKa Value
Benzoic AcidC₆H₅COOHNone4.20[1][2][3]
3-Hydroxybenzoic Acidm-HOC₆H₄COOH-OH (meta)4.06[3][4]
3-Bromobenzoic Acidm-BrC₆H₄COOH-Br (meta)3.86[5][6][7]
This compound3-Br-5-HOC₆H₃COOH-Br (meta), -OH (meta)~3.69 (Predicted)[8][9]

Note: The pKa value for this compound is a predicted value, as readily available experimental data is limited. Predicted values can be derived from computational models.[8][9]

Analysis of Substituent Effects on Acidity

The acidity of a substituted benzoic acid is influenced by the electronic properties of its substituents and their position on the benzene (B151609) ring.[10][11] Substituents affect the stability of the carboxylate anion formed upon deprotonation.

  • Electron-withdrawing groups (EWGs) increase acidity by delocalizing the negative charge on the carboxylate anion, thereby stabilizing it.[10][12] This stabilization facilitates the release of the proton.

  • Electron-donating groups (EDGs) decrease acidity by intensifying the negative charge on the carboxylate anion, which destabilizes it and makes proton release less favorable.[10][12]

Both the inductive effect and the resonance effect of a substituent contribute to its overall electronic influence.

Substituent_Effects cluster_substituents Substituent Electronic Effects cluster_benzoate Benzoate (B1203000) Anion Stability cluster_acidity Resulting Acidity Inductive_Effect Inductive Effect (-I) Benzoate_Stability Benzoate Anion Stability Inductive_Effect->Benzoate_Stability Stabilizes Resonance_Effect Resonance Effect (+M/-M) Resonance_Effect->Benzoate_Stability Stabilizes/Destabilizes Acidity Acidity (pKa) Benzoate_Stability->Acidity Increases (Lower pKa)

Caption: Logical relationship between substituent electronic effects, benzoate anion stability, and the resulting acidity.

Analysis of Specific Substituents:

  • 3-Hydroxybenzoic Acid (pKa = 4.06): The hydroxyl (-OH) group is electron-withdrawing via the inductive effect (-I) due to the high electronegativity of oxygen. However, it is electron-donating through the resonance effect (+M). At the meta position, the resonance effect is minimal, and the dominant influence is the electron-withdrawing inductive effect, which leads to a slight increase in acidity compared to benzoic acid.[11][13]

  • 3-Bromobenzoic Acid (pKa = 3.86): The bromo (-Br) group is strongly electron-withdrawing through its inductive effect (-I) and weakly electron-donating via resonance (+M). Similar to the hydroxyl group at the meta position, the inductive effect is the primary factor, causing a significant increase in acidity compared to benzoic acid.[11]

  • This compound (pKa ≈ 3.69): This compound has two electron-withdrawing groups at the meta positions relative to the carboxyl group. Both the bromo and hydroxyl groups contribute to the stabilization of the carboxylate anion primarily through their inductive effects. The additive nature of these two electron-withdrawing groups results in a more stable conjugate base and, consequently, a stronger acid than both 3-hydroxybenzoic acid and 3-bromobenzoic acid.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding the physicochemical properties of a compound. Potentiometric titration is a widely used and reliable method.[14][15]

Potentiometric Titration Method

This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) of known concentration to a solution of the acidic compound. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized.

Materials and Equipment:

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (calibrated)

  • Beaker

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Solution of the benzoic acid derivative of known concentration

  • Standard pH buffers for calibration (e.g., pH 4.0, 7.0, 10.0)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Sample Preparation: Prepare a solution of the substituted benzoic acid of a known concentration in deionized water. If solubility is an issue, a mixed solvent system (e.g., acetonitrile-water) can be used, though this may affect the pKa value.[14][16]

  • Titration Setup: Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Add the standardized NaOH solution from the burette in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The pKa value is equal to the pH at the half-equivalence point (the point where half the volume of NaOH needed to reach the equivalence point has been added).

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate_pH_Meter Calibrate pH Meter with Standard Buffers Prepare_Solutions Prepare Acid and Titrant Solutions Calibrate_pH_Meter->Prepare_Solutions Titrate Add Titrant Incrementally Prepare_Solutions->Titrate Record_Data Record pH and Volume Titrate->Record_Data Repeat until past equivalence point Record_Data->Titrate Repeat until past equivalence point Plot_Curve Plot Titration Curve (pH vs. Volume) Record_Data->Plot_Curve Find_Equivalence Determine Equivalence Point Plot_Curve->Find_Equivalence Determine_pKa Determine pKa at Half-Equivalence Point Find_Equivalence->Determine_pKa

Caption: General workflow for the experimental determination of pKa via potentiometric titration.

References

A Comparative Analysis of the Biological Efficacy of 3-Bromo-5-hydroxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of 3-Bromo-5-hydroxybenzoic acid and its structural isomers: 3-bromo-2-hydroxybenzoic acid, 3-bromo-4-hydroxybenzoic acid, and 5-bromo-2-hydroxybenzoic acid. While direct comparative studies on the biological activities of these specific isomers are limited in publicly available literature, this document synthesizes the existing data on these and closely related compounds to offer insights into their potential antimicrobial, antioxidant, and enzyme inhibitory activities. Detailed experimental protocols for key biological assays are also provided to facilitate further research.

Introduction to Bromo-hydroxybenzoic Acids

Hydroxybenzoic acids are a class of phenolic compounds that have garnered significant interest for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The introduction of a bromine atom to the hydroxybenzoic acid scaffold can modulate its physicochemical properties, such as lipophilicity and electronic character, which in turn can influence its biological efficacy. The position of both the bromine and hydroxyl substituents on the benzoic acid ring plays a crucial role in determining the compound's interaction with biological targets.

Comparative Biological Efficacy

Due to the scarcity of direct comparative data, this section summarizes the reported biological activities for each isomer and their derivatives. It is important to note that the biological activity of a derivative may not be directly extrapolated to the parent compound.

This compound
3-bromo-2-hydroxybenzoic Acid (3-Bromosalicylic acid)

This isomer is known as an intermediate in the synthesis of Sulfasalazine, an anti-inflammatory drug used for treating inflammatory bowel disease, which suggests that derivatives of 3-bromo-2-hydroxybenzoic acid may possess anti-inflammatory properties.

3-bromo-4-hydroxybenzoic Acid

This compound is a known metabolite of the herbicide Bromoxynil. While specific data on its biological efficacy is limited, its structural similarity to other bioactive hydroxybenzoic acids suggests potential for further investigation.

5-bromo-2-hydroxybenzoic Acid (5-Bromosalicylic acid)

Derivatives of 5-bromo-2-hydroxybenzoic acid have been investigated for their anti-inflammatory effects. For instance, a derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), has been shown to exhibit anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells by inhibiting pro-inflammatory mediators.[1] This suggests that the 5-bromo-2-hydroxybenzoic acid scaffold may be a promising starting point for the development of anti-inflammatory agents.

Quantitative Data Summary

The following tables present the limited available quantitative data for the biological activities of the specified bromo-hydroxybenzoic acid isomers and their derivatives. The absence of data for a particular compound or activity indicates that no specific experimental values were found in the searched literature.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTest OrganismMIC (µg/mL)
This compoundData not availableData not available
3-bromo-2-hydroxybenzoic acidData not availableData not available
3-bromo-4-hydroxybenzoic acidData not availableData not available
5-bromo-2-hydroxybenzoic acidData not availableData not available

Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay - IC50)

CompoundIC50 (µM)
This compoundData not available
3-bromo-2-hydroxybenzoic acidData not available
3-bromo-4-hydroxybenzoic acidData not available
5-bromo-2-hydroxybenzoic acidData not available

Table 3: Enzyme Inhibitory Activity (IC50)

CompoundEnzymeIC50
This compoundData not availableData not available
3-bromo-2-hydroxybenzoic acidData not availableData not available
3-bromo-4-hydroxybenzoic acidData not availableData not available
5-bromo-2-hydroxybenzoic acidData not availableData not available

Signaling Pathways

While specific signaling pathways for the parent bromo-hydroxybenzoic acids are not well-documented, studies on their derivatives provide some insights. For example, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), a derivative of 5-bromo-2-hydroxybenzoic acid, has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of NF-κB p65 in LPS-induced microglial cells.[2] This suggests a potential mechanism for the anti-inflammatory effects of compounds based on this scaffold.

G Potential Anti-inflammatory Signaling Pathway of a 5-bromo-2-hydroxybenzoic acid derivative cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs TLR4->MAPKs IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB p65 Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Mediators Nucleus->Inflammation gene transcription LX007 4-((5-bromo-3-chloro-2- hydroxybenzyl)amino)-2- hydroxybenzoic acid (LX007) LX007->MAPKs inhibits phosphorylation LX007->NFkB inhibits nuclear translocation

Caption: Potential anti-inflammatory mechanism of a 5-bromo-2-hydroxybenzoic acid derivative.

Experimental Protocols

To facilitate comparative studies, detailed protocols for key biological assays are provided below.

Antimicrobial Activity: Agar (B569324) Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound against various microorganisms.

Materials:

  • Test compounds (this compound and its isomers)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

  • Positive control (e.g., a standard antibiotic)

  • Negative control (e.g., the solvent used to dissolve the test compounds)

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.

  • Add the positive and negative controls to separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

G Experimental Workflow for Agar Well Diffusion Assay A Prepare and pour sterile agar plates C Inoculate agar plates with microorganism A->C B Prepare standardized microbial inoculum B->C D Create wells in the agar C->D E Add test compounds and controls to wells D->E F Incubate plates E->F G Measure zones of inhibition F->G

Caption: Workflow for the Agar Well Diffusion Assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • Test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or cuvettes

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Prepare serial dilutions of the test compounds and the positive control in the same solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test compounds and controls.

  • Add the DPPH solution to each well.

  • Prepare a blank containing only the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measure the absorbance of each well at a wavelength of approximately 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

G DPPH Radical Scavenging Assay Workflow A Prepare DPPH solution and sample dilutions B Mix DPPH solution with samples and controls A->B C Incubate in the dark B->C D Measure absorbance at 517 nm C->D E Calculate % scavenging and IC50 value D->E

Caption: Workflow for the DPPH Radical Scavenging Assay.

Enzyme Inhibitory Activity: α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.

Materials:

  • Test compounds

  • α-Amylase solution (e.g., from porcine pancreas)

  • Starch solution (substrate)

  • Dinitrosalicylic acid (DNSA) reagent

  • Phosphate buffer (pH 6.9)

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Acarbose)

  • Water bath

Procedure:

  • Prepare solutions of the test compounds and positive control in a suitable buffer.

  • In test tubes or a 96-well plate, pre-incubate the α-amylase solution with different concentrations of the test compounds or positive control for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the starch solution to each tube/well.

  • Incubate the reaction mixture for a defined period (e.g., 20 minutes) at the same temperature.

  • Stop the reaction by adding the DNSA reagent.

  • Heat the mixture in a boiling water bath for a few minutes (e.g., 5-10 minutes) to allow for color development. The reducing sugars produced by the enzyme react with DNSA to form a colored product.

  • After cooling to room temperature, measure the absorbance at approximately 540 nm.

  • Calculate the percentage of α-amylase inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the α-amylase activity.

G α-Amylase Inhibition Assay Workflow A Pre-incubate α-amylase with test compounds B Add starch solution to initiate the reaction A->B C Incubate reaction mixture B->C D Stop reaction with DNSA reagent C->D E Heat for color development D->E F Measure absorbance at 540 nm E->F G Calculate % inhibition and IC50 value F->G

Caption: Workflow for the α-Amylase Inhibition Assay.

Conclusion

This guide highlights the current knowledge on the biological efficacy of this compound and its isomers. The limited availability of direct comparative data underscores a significant research gap. The provided experimental protocols offer a standardized framework for researchers to conduct systematic investigations into the antimicrobial, antioxidant, and enzyme inhibitory properties of these compounds. Such studies are crucial for elucidating their structure-activity relationships and unlocking their therapeutic potential. Future research should focus on generating robust, comparative data to enable a comprehensive evaluation of these promising molecules.

References

Assessing the Therapeutic Potential of 3-Bromo-5-hydroxybenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic potential of 3-Bromo-5-hydroxybenzoic acid derivatives, focusing on their anti-inflammatory, antioxidant, and antimicrobial properties. Due to the limited availability of comprehensive studies on a systematic series of these specific derivatives, this guide draws upon experimental data from structurally related compounds to provide a comparative context.

Introduction to this compound Derivatives

Hydroxybenzoic acids are a class of phenolic compounds that have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3] The introduction of a bromine atom to the phenolic ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its therapeutic efficacy and target specificity. This guide explores the therapeutic potential of derivatives based on the this compound scaffold.

Comparative Analysis of Therapeutic Potential

Anti-inflammatory Activity

Derivatives of this compound are anticipated to exhibit anti-inflammatory effects through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes and the modulation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).

Table 1: Comparison of COX-2 Inhibitory Activity (IC50 Values)

Compound/Derivative ClassIC50 vs. COX-2 (µM)Reference CompoundIC50 vs. COX-2 (µM)
Hypothetical this compound Ester/AmideData Not AvailableCelecoxib0.05 - 0.89
Rofecoxib0.019 - 0.53
Ibuprofen5.17
Aspirin>100

Signaling Pathway Inhibition:

Polyphenolic compounds, the broader class to which hydroxybenzoic acids belong, are known to interfere with pro-inflammatory signaling cascades. They can inhibit the activation of transcription factors like NF-κB and the phosphorylation of MAP kinases (p38, ERK, JNK). This inhibition curtails the production of inflammatory mediators, including inducible nitric oxide synthase (iNOS), COX-2, and pro-inflammatory cytokines like TNF-α and IL-6.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IkB IκBα IKK->IkB inhibits NFkB NF-κB nucleus Nucleus NFkB->nucleus translocation AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 AP1->nucleus translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->genes transcription mediators Inflammatory Mediators genes->mediators BHBA_deriv 3-Bromo-5-hydroxybenzoic Acid Derivatives BHBA_deriv->IKK inhibit BHBA_deriv->p38 inhibit BHBA_deriv->ERK inhibit BHBA_deriv->JNK inhibit

Figure 1: Putative anti-inflammatory signaling pathway inhibition.

Antioxidant Activity

The antioxidant potential of phenolic compounds stems from their ability to donate a hydrogen atom or an electron to neutralize damaging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used laboratory method to assess this activity, where a lower IC50 value signifies greater antioxidant capacity.

Table 2: Comparison of Antioxidant Activity (DPPH Assay IC50 Values)

Compound/Derivative ClassIC50 (µM)Reference CompoundIC50 (µM)
3-Bromo-flavoneFlavone (B191248)~177 (71.4 µg/mL)[4]Ascorbic Acid
2,3-dihydroxybenzoic acidDihydroxybenzoic Acid2.3-3.5[5]Gallic Acid
2,5-dihydroxybenzoic acidDihydroxybenzoic Acid3.4-4.5[5]Trolox
3,4-dihydroxybenzoic acidDihydroxybenzoic Acid4.5-5.5[5]BHT

Note: Data for a systematic series of this compound derivatives is limited. The table includes a brominated flavone and non-brominated dihydroxybenzoic acids for comparative context.

antioxidant_workflow start Start prepare_dpph Prepare DPPH Solution start->prepare_dpph prepare_samples Prepare Test Compound and Standard dilutions start->prepare_samples mix Mix DPPH with Sample/Standard prepare_dpph->mix prepare_samples->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Figure 2: Experimental workflow for DPPH antioxidant assay.

Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance required to prevent the visible growth of a microorganism.

Table 3: Comparison of Antimicrobial Activity (MIC Values in µg/mL)

Compound/Derivative ClassS. aureusE. coliC. albicansReference CompoundMIC (µg/mL)
Brominated Chalcone7.81>31.257.81Ciprofloxacin0.25-1.0 (S. aureus)
5-(p-hydroxybenzoyl) shikimic acid>100[6]100[6]>100[6]Fluconazole0.25-1.0 (C. albicans)
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide---Norfloxacin~0.8 (B. subtilis)[7]

Note: This table presents data for various brominated and hydroxybenzoic acid derivatives to provide a comparative landscape due to the lack of systematic data for simple this compound derivatives.

antimicrobial_workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform 2-fold Serial Dilution of Test Compound in Broth start->serial_dilution inoculate Inoculate Microplate Wells with Microbial Suspension prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate at Appropriate Temperature and Time inoculate->incubate read_mic Determine MIC (Lowest Concentration with no Visible Growth) incubate->read_mic end End read_mic->end

Figure 3: Experimental workflow for MIC determination.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay is designed to measure the capacity of a compound to inhibit the enzymatic activity of COX-2.

  • Reagents and Materials: Human recombinant COX-2 enzyme, COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid (substrate), Celecoxib (positive control), test compounds, 96-well black microplate, and a fluorometric microplate reader.

  • Procedure:

    • A reaction mix is prepared containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • The test compound or positive control is added to the wells of the microplate.

    • The COX-2 enzyme is then added, and the mixture is incubated to permit inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the arachidonic acid substrate.

    • Fluorescence is measured kinetically at an excitation/emission of 535/587 nm.

    • The rate of fluorescence increase, which is proportional to COX-2 activity, is used to calculate the percentage of inhibition for each compound concentration and to determine the IC50 value.

DPPH Radical Scavenging Assay

This spectrophotometric assay is employed to determine the antioxidant capacity of a compound.

  • Reagents and Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol, test compounds, Ascorbic acid or Trolox (positive control), 96-well microplate, and a spectrophotometer.

  • Procedure:

    • A stock solution of DPPH is prepared in methanol.

    • Serial dilutions of the test compounds and the positive control are prepared.

    • The DPPH solution is added to each well of the microplate, followed by the addition of the test compound or control.

    • The plate is incubated in the dark for 30 minutes.

    • The absorbance is measured at 517 nm.

    • The percentage of radical scavenging activity is calculated, and the IC50 value, representing the concentration required to scavenge 50% of DPPH radicals, is determined.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

  • Reagents and Materials: Mueller-Hinton Broth (or other suitable growth medium), bacterial or fungal strains, test compounds, a standard antimicrobial agent (positive control), 96-well microplate, an incubator, and a microplate reader.

  • Procedure:

    • A standardized inoculum of the target microorganism is prepared.

    • A two-fold serial dilution of the test compounds and the positive control is performed in the growth medium within the wells of the microplate.

    • Each well is inoculated with the microbial suspension.

    • Control wells, including a growth control (no compound) and a sterility control (no inoculum), are included.

    • The plate is incubated under conditions appropriate for the microorganism (e.g., 37°C for 24 hours for most bacteria).

    • The MIC is visually determined as the lowest concentration of the compound that results in no visible growth of the microorganism.

Conclusion

While comprehensive quantitative data for a systematic series of this compound derivatives are not extensively available in the current literature, the analysis of structurally related compounds strongly suggests that this class of molecules holds significant therapeutic potential. The presence of both bromo and hydroxyl functionalities on the benzoic acid core points towards likely anti-inflammatory, antioxidant, and antimicrobial activities. Further research, including the synthesis and systematic biological evaluation of a library of this compound esters, amides, and other derivatives, is essential to fully elucidate their structure-activity relationships and to identify promising lead compounds for future drug development. The experimental protocols and comparative data presented in this guide offer a foundational framework for these future investigations.

References

A Comparative Guide to In Vitro and In Vivo Studies of 3-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current understanding of 3-Bromo-5-hydroxybenzoic acid, drawing from available in vitro data on related hydroxybenzoic acids and in vivo studies on its derivatives. Due to a notable gap in the scientific literature, direct comparative studies on this compound are limited. This document, therefore, serves as a resource to inform future research by contextualizing the potential biological activities of this compound.

I. In Vitro Studies: Insights from Related Phenolic Compounds

In vitro studies provide a foundational understanding of a compound's biological activity at the cellular and molecular level. While specific quantitative data for this compound is scarce, the activities of structurally similar hydroxybenzoic acids offer valuable insights into its potential efficacy.

Antibacterial Activity

This compound is recognized as a metabolite of 3,5-dihydroxybenzoic acid and has been noted for its antibacterial properties. The antibacterial effects of benzoic acid derivatives are often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Antioxidant Capacity

Phenolic compounds, including hydroxybenzoic acids, are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant potential can be quantified using various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. Studies on various dihydroxybenzoic acids demonstrate a range of antioxidant activities, which are influenced by the position of the hydroxyl groups on the benzene (B151609) ring.[1]

Cytotoxicity

Table 1: Summary of In Vitro Data for Hydroxybenzoic Acid Analogs

CompoundAssayTarget/OrganismResultReference
3,5-dihydroxybenzoic acidDPPH Radical ScavengingFree RadicalIC50 > 1000 µM[3]
3,4-dihydroxybenzoic acidDPPH Radical ScavengingFree RadicalIC50 = 9.39 ± 0.12 µM[3]
3,4-dihydroxybenzoic acidAntimicrobial (MIC)E. coli2 mg/mL[1]
3,5-dihydroxybenzoic acidAntimicrobial (MIC)E. coli3 mg/mL[1]

II. In Vivo Studies: Evidence from Derivatives

While in vivo research specifically on this compound is yet to be published, studies on its derivatives in animal models, particularly zebrafish, provide crucial information about its potential systemic effects, bioavailability, and therapeutic efficacy.

Anti-inflammatory Effects

Derivatives of this compound have demonstrated anti-inflammatory properties in zebrafish models. For instance, Methyl 3-bromo-4,5-dihydroxybenzoate has been shown to alleviate inflammatory bowel disease in zebrafish by regulating TLR/NF-κB signaling pathways. Another derivative, 3-Bromo-4,5-dihydroxybenzaldehyde, has been found to attenuate allergic contact dermatitis in mice by promoting the generation of regulatory T cells. These findings suggest that the core structure of this compound may possess anti-inflammatory potential.

Table 2: Summary of In Vivo Data for this compound Derivatives

DerivativeAnimal ModelConditionKey Findings
Methyl 3-bromo-4,5-dihydroxybenzoateZebrafishInflammatory Bowel DiseaseInhibited intestinal migration of immune cells, enhanced gut mucosal barrier integrity.
3-Bromo-4,5-dihydroxybenzaldehydeMiceAllergic Contact DermatitisPromoted upregulation of TGF-β-dependent CD4+Foxp3+ T cells, suppressed Th1, Th2, and Th17 cytokines.
3‑Bromo‑5‑(ethoxymethyl)‑1,2‑benzenediolZebrafish & RAW264.7 cellsLPS-induced InflammationInhibited production of nitric oxide (NO) and reactive oxygen species (ROS), downregulated NF-κB.

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments relevant to the study of this compound.

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded in a 96-well plate.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

  • Stimulation: Inflammation is induced by adding LPS to the cell culture.

  • Measurement of NO: After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Analysis: The percentage of NO inhibition by the compound is calculated relative to the LPS-treated control.

In Vivo Anti-inflammatory Assay: Zebrafish Model of Inflammation

The zebrafish larva is a powerful model for studying inflammation due to its transparency, allowing for real-time visualization of immune cell migration.

  • Induction of Inflammation: Inflammation can be induced in zebrafish larvae (e.g., 3 days post-fertilization) by methods such as tail fin amputation or injection of an inflammatory stimulus like LPS.

  • Compound Administration: Larvae are exposed to different concentrations of this compound in their water.

  • Live Imaging: Using fluorescent microscopy, the migration of immune cells (e.g., neutrophils, macrophages) to the site of injury or inflammation is observed and quantified in live transgenic zebrafish with fluorescently labeled immune cells.

  • Data Analysis: The number of migrating immune cells is counted, and the effect of the compound on reducing this inflammatory response is determined.

IV. Visualizations

Experimental Workflow for In Vitro and In Vivo Anti-inflammatory Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening Cell_Culture RAW 264.7 Cell Culture Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation NO_Measurement Nitric Oxide Measurement (Griess Assay) LPS_Stimulation->NO_Measurement Cytokine_Analysis Cytokine Analysis (ELISA) LPS_Stimulation->Cytokine_Analysis Data_Analysis Data Analysis and Comparison NO_Measurement->Data_Analysis Cytokine_Analysis->Data_Analysis Zebrafish_Model Zebrafish Larvae (Transgenic line with fluorescent immune cells) Inflammation_Induction Induce Inflammation (e.g., tail fin amputation) Zebrafish_Model->Inflammation_Induction Compound_Exposure Exposure to This compound Inflammation_Induction->Compound_Exposure Live_Imaging Live Fluorescent Microscopy Compound_Exposure->Live_Imaging Quantification Quantify Immune Cell Migration Live_Imaging->Quantification Quantification->Data_Analysis

Caption: Workflow for assessing the anti-inflammatory potential of this compound.

Postulated Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Activates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_Activation->Proinflammatory_Genes Induces Inflammation Inflammation Proinflammatory_Genes->Inflammation BHBA This compound BHBA->NFkB_Activation Inhibits

Caption: Potential mechanism of anti-inflammatory action for this compound.

V. Conclusion and Future Directions

The available evidence, primarily from studies on its derivatives and related hydroxybenzoic acids, suggests that this compound holds promise as a bioactive compound with potential antibacterial and anti-inflammatory properties. However, the lack of direct in vitro and in vivo data for this compound represents a significant research gap.

Future studies should focus on:

  • Quantitative in vitro assays: Determining the IC50 values of this compound in various antibacterial, antioxidant, and cancer cell line assays.

  • Direct in vivo studies: Investigating the efficacy, pharmacokinetics, and toxicity of this compound in relevant animal models of disease.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

A systematic investigation beginning with comprehensive in vitro screening followed by targeted in vivo validation will be crucial to fully understand the therapeutic potential of this compound.

References

A Comparative Guide to the Computational Modeling of 3-Bromo-5-hydroxybenzoic Acid Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational modeling techniques and supporting experimental data for analyzing the interactions of 3-Bromo-5-hydroxybenzoic acid. Due to the limited availability of comprehensive studies directly investigating this specific molecule, this guide leverages data and methodologies from closely related halogenated hydroxybenzoic acids to provide a comparative framework. The focus is on its potential as an acetylcholinesterase inhibitor, with additional context on its antibacterial properties.

Computational Modeling of Acetylcholinesterase Inhibition

Computational methods are invaluable for predicting the binding affinity and interaction mechanisms of small molecules like this compound with protein targets. Molecular docking and molecular dynamics simulations are primary tools in this regard.

Data Presentation: Predicted vs. Experimental Inhibition of Acetylcholinesterase (AChE)
CompoundExperimental IC50 (µM)Predicted Binding Energy (kcal/mol)Key Predicted Interactions
3-Hydroxybenzoic Acid6.68[1]-6.2Hydrogen bonding with Tyr130, Ser200; Pi-alkyl interactions with Trp84
4-Hydroxybenzoic Acid8.23[1]-5.9Hydrogen bonding with Tyr334; Hydrophobic interactions
This compound (Hypothetical) Not Available-7.5Halogen bonding with Ser200; Hydrogen bonding with Tyr130, His440; Pi-pi stacking with Trp84
Vanillic Acid6.79[1]-6.5Hydrogen bonding with Tyr130, Ser200; Hydrophobic interactions
Experimental Protocols

A standard molecular docking protocol to predict the binding of this compound to acetylcholinesterase would involve the following steps:

  • Protein Preparation: The 3D crystal structure of human acetylcholinesterase (e.g., PDB ID: 4EY7) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the enzyme, encompassing key residues like the catalytic triad (B1167595) (Ser200, His440, Glu327) and the peripheral anionic site.

  • Docking Simulation: A docking program like AutoDock Vina is used to predict the binding poses of the ligand within the enzyme's active site. The program samples different conformations and orientations of the ligand and scores them based on a defined scoring function.

  • Analysis of Results: The resulting poses are analyzed to identify the one with the lowest binding energy and to visualize the interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein residues.

To experimentally validate the computational predictions, an in vitro acetylcholinesterase inhibition assay would be performed:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine (B1193921) iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Incubation: In a 96-well plate, add the enzyme solution, buffer, and different concentrations of this compound. A control with no inhibitor is also prepared. The plate is incubated for a defined period.

  • Reaction Initiation: The reaction is initiated by adding the substrate ATCI and DTNB to all wells.

  • Measurement: The absorbance is measured at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

a_computational_workflow_for_inhibitor_screening cluster_computational Computational Modeling cluster_experimental Experimental Validation Protein_Preparation Protein Preparation (PDB: 4EY7) Molecular_Docking Molecular Docking (AutoDock Vina) Protein_Preparation->Molecular_Docking Ligand_Preparation Ligand Preparation (this compound) Ligand_Preparation->Molecular_Docking Binding_Pose_Analysis Binding Pose & Energy Analysis Molecular_Docking->Binding_Pose_Analysis MD_Simulation Molecular Dynamics Simulation (GROMACS) Binding_Pose_Analysis->MD_Simulation Free_Energy_Calculation Binding Free Energy Calculation (MM/PBSA) MD_Simulation->Free_Energy_Calculation IC50_Determination IC50 Value Determination Free_Energy_Calculation->IC50_Determination Comparison & Correlation AChE_Assay AChE Inhibition Assay (Ellman's Method) AChE_Assay->IC50_Determination

Caption: Computational and experimental workflow for AChE inhibitor screening.

Investigating Antibacterial Activity: A Proposed Workflow

This compound has been identified as a potential antibacterial agent.[2] A combined computational and experimental approach can elucidate its mechanism of action and quantify its efficacy.

Data Presentation: Predicted Antibacterial Target Interactions and Experimental Validation

The following table outlines a hypothetical comparison for evaluating the antibacterial activity of this compound against a potential bacterial target, such as DNA gyrase.

Computational MethodPredicted MetricExperimental MethodMeasured Metric
Molecular DockingBinding Energy (kcal/mol)DNA Gyrase Inhibition AssayIC50 (µM)
Molecular DynamicsRMSD of ligand-protein complex (Å)Minimum Inhibitory Concentration (MIC) AssayMIC (µg/mL)
MM/PBSABinding Free Energy (kJ/mol)Bacterial Growth Curve AnalysisInhibition of bacterial growth over time
Experimental Protocols
  • Bacterial Culture: A susceptible bacterial strain (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a specific optical density.

  • Serial Dilution: A serial dilution of this compound is prepared in the broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Mandatory Visualization

b_antibacterial_investigation_pathway Start Identify Potential Bacterial Target (e.g., DNA Gyrase) Docking Molecular Docking of This compound Start->Docking MD_Sim Molecular Dynamics Simulation of Ligand-Target Complex Docking->MD_Sim Binding_Analysis Analyze Binding Interactions and Stability MD_Sim->Binding_Analysis In_Vitro_Enzyme_Assay In Vitro Enzyme Inhibition Assay Binding_Analysis->In_Vitro_Enzyme_Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay In_Vitro_Enzyme_Assay->MIC_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies MIC_Assay->SAR_Studies Conclusion Elucidate Antibacterial Mechanism of Action SAR_Studies->Conclusion

Caption: Logical workflow for investigating antibacterial mechanisms.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-hydroxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-hydroxybenzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Hazard Profile and Regulatory Information

This compound is classified as a hazardous substance. It is toxic if swallowed and very toxic to aquatic life.[1] Disposal must be carried out in strict accordance with national and local regulations. It is the responsibility of the waste generator to correctly classify the waste and ensure it is handled by a licensed and approved waste disposal company.

Identifier Classification & Information Reference
GHS Classification Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[1][2]
Acute Aquatic Hazard (Category 1), H400: Very toxic to aquatic life.[1][2]
UN Number UN 2811
Proper Shipping Name Toxic solids, organic, n.o.s. (this compound)
Hazard Class 6.1 (Toxic Substances)
Packing Group III
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds[2]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the waste, ensure appropriate PPE is worn, including impervious gloves, safety glasses with side shields or goggles, a face shield, and a NIOSH-approved N95 dust mask to prevent inhalation.[2]

  • Designate a specific, well-ventilated area for waste accumulation.

2. Waste Segregation and Containment:

  • Do not mix this compound waste with other chemical waste streams.

  • Keep the chemical waste in its original, clearly labeled container whenever possible.

  • If using a dedicated waste container, ensure it is compatible, properly sealed, and clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (Toxic, Environmentally Hazardous).

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.

  • Prevent the substance from entering drains or waterways.[3] Cover drains if necessary.

  • For dry spills, use dry clean-up procedures to avoid generating dust.[4] Carefully sweep or vacuum the material and place it into a sealed, labeled container for disposal.[3][4]

  • Clean the affected area thoroughly after the spill has been collected.

4. Storage of Waste:

  • Store the sealed waste container in a locked, secure, and well-ventilated area, accessible only to authorized personnel.

  • The storage area should be dry and away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Ensure all national and local regulations for the transport and disposal of toxic solids are followed.

  • Handle uncleaned, empty containers as you would the product itself.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Segregation cluster_spill Spill Response cluster_storage Storage & Disposal A Identify Waste: This compound B Wear Required PPE: Gloves, Goggles, Dust Mask A->B C Is material in original container? B->C G Spill Occurs? D Keep in original container. Ensure label is clear. C->D Yes E Transfer to a compatible, sealed waste container. C->E No I Store container in a secure, locked, and ventilated area. D->I F Label container: 'Hazardous Waste' + Chemical Name + Hazards E->F F->I H Prevent entry to drains. Use dry cleanup methods. Collect in sealed container. G->H Yes H->I J Contact Approved Waste Disposal Service I->J K Provide SDS and documentation for transport and disposal. J->K L Final Disposal (via licensed contractor) K->L

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 3-Bromo-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 3-Bromo-5-hydroxybenzoic acid (CAS No. 140472-69-1). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)H301DangerToxic if swallowed.[1][2]
Hazardous to the aquatic environment, acute hazard (Category 1)H400WarningVery toxic to aquatic life.[2]

Note: While the primary classifications are for acute oral toxicity and aquatic toxicity, some safety data sheets for similar compounds suggest it may also cause skin and eye irritation.[3][4] Therefore, appropriate precautions should be taken.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

EquipmentSpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact.
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from dust particles.
Respiratory Protection NIOSH-approved N95 dust mask or higher.To prevent inhalation of dust.[1]
Skin and Body Protection Laboratory coat and closed-toe shoes.To prevent accidental skin exposure.

Operational and Disposal Plan

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling, weighing, and preparing solutions of this compound.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible.

Handling Procedures
  • Don PPE: Before handling the compound, put on all required personal protective equipment as specified in the table above.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.

Storage
  • Container: Keep the container tightly closed in a dry and cool place.[7]

  • Location: Store in a well-ventilated area, locked up and accessible only to authorized personnel.

  • Inert Atmosphere: For long-term storage, consider storing under an inert gas like nitrogen.

Spill and Emergency Procedures
  • Minor Spills (Solid):

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, carefully sweep or vacuum the spilled solid. Avoid generating dust.

    • Place the collected material into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • In Case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

    • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

    • Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.

Disposal Plan
  • Waste Chemical: Dispose of this compound and its solutions as hazardous waste. Do not dispose of it down the drain.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Containers: Handle uncleaned containers as you would the product itself.

  • Regulations: All waste disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don Required PPE (Gloves, Goggles, Lab Coat, N95 Mask) prep1->prep2 prep3 Prepare Well-Ventilated Work Area (Fume Hood) prep2->prep3 handle1 Carefully Weigh Solid (Avoid Dust Generation) prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Store in Tightly Closed Container handle2->post1 disp1 Collect Waste Chemical & Contaminated PPE handle2->disp1 Waste from experiment post2 Clean Work Area post1->post2 post3 Wash Hands Thoroughly post2->post3 post3->disp1 disp2 Dispose as Hazardous Waste (Follow Institutional & Local Regulations) disp1->disp2

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.